BL-191;PTX;Oxpentifylline
Description
Historical Context and Evolution of Pentoxifylline (B538998) Research
The journey of Pentoxifylline in the research landscape began with its initial registration in Germany over two decades ago. nih.gov Initially, its primary recognized action was vasodilation. nih.gov Over time, research revealed its significant hemorheological effects, particularly its ability to enhance the deformability of red blood cells. nih.govlu.se This discovery solidified its clinical effectiveness in peripheral and cerebral arterial diseases. nih.gov More recently, scientific interest has shifted towards its impact on leukocytes, uncovering both rheological and biochemical changes that suggest new potential research avenues beyond angiology. nih.gov Having been marketed in Europe since 1972 and approved by the FDA in 1984, Pentoxifylline has a long history of clinical use, which has provided a solid foundation for its continued investigation for new applications. drugbank.comclinicaltrials.gov
Academic Significance and Broad Research Areas of Pentoxifylline
The academic significance of Pentoxifylline is underscored by its diverse physiological effects, which have prompted investigations across numerous fields. nih.gov Its ability to modulate the immune system, improve hypercoagulable states, and influence wound healing and connective tissue disorders has made it a compound of interest in various research models. nih.gov
Key research areas for Pentoxifylline include:
Peripheral and Cerebrovascular Diseases: Due to its hemorheological properties, Pentoxifylline has been extensively studied in the context of conditions involving impaired microcirculation. medchemexpress.commdpi.com
Inflammatory Conditions: Its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like TNF-α and various interleukins, have led to research in conditions such as sarcoidosis, leprosy reactions, and alcoholic hepatitis. patsnap.comwikipedia.orgeuropeanreview.orgeuropeanreview.org
Fibrotic Disorders: Research has explored its potential to inhibit fibrosis, with studies showing it can inhibit collagen synthesis and has been investigated in the context of pulmonary fibrosis. researchgate.netfrontiersin.org
Neurological and Psychiatric Conditions: Recent studies have investigated its potential in attenuating neuroinflammation and its effects in models of Alzheimer's disease, major depressive disorder, and schizophrenia. researchgate.netoup.comdovepress.comnih.gov
Diabetic Complications: The compound is a subject of research for its potential to ameliorate conditions such as diabetic nephropathy and neuropathy. mdpi.comwikipedia.org
COVID-19 Research: Due to its immunomodulatory and anti-thrombotic properties, Pentoxifylline has been considered as a potential therapeutic agent for mitigating the inflammatory response and hypercoagulability associated with severe SARS-CoV-2 infection. europeanreview.orgeuropeanreview.org
Overview of Pentoxifylline as a Research Compound
Pentoxifylline is a well-characterized compound with a range of biological activities that make it a valuable tool for in vitro and in vivo research.
| Property | Description |
| Synonyms | BL-191, PTX, Oxpentifylline medchemexpress.com |
| Chemical Class | Methylxanthine Derivative drugbank.compatsnap.com |
| Primary Mechanism | Non-selective Phosphodiesterase (PDE) Inhibitor medchemexpress.comwikipedia.org |
| Key Biological Effects | Hemorheological, Anti-inflammatory, Anti-fibrotic, Immunomodulatory medchemexpress.comnih.govnih.gov |
General Classification within Methylxanthine Derivatives
Pentoxifylline is classified as a methylxanthine derivative, a group of compounds that also includes caffeine (B1668208) and theophylline. glowm.com Its chemical structure, 3,7-Dimethyl-1-(5-oxohexyl)purine-2,6-dione, places it within this family of naturally occurring and synthetic compounds. wikipedia.org As a member of this class, it shares certain pharmacological properties with other xanthines, though it also possesses unique characteristics that distinguish it. wikipedia.orgglowm.com
Role as a Phosphodiesterase Inhibitor in Research Contexts
A primary mechanism of action for Pentoxifylline at the molecular level is its function as a competitive, non-selective phosphodiesterase (PDE) inhibitor. medchemexpress.comwikipedia.org By inhibiting PDE enzymes, Pentoxifylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. patsnap.com This elevation in cAMP activates protein kinase A (PKA), which in turn inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and modulating the innate immune response. wikipedia.orgkarger.com This PDE inhibitory activity is central to many of its observed effects in research settings, from its hemorheological actions to its anti-inflammatory and anti-fibrotic properties. bmj.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)-5H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Pentoxifylline
Phosphodiesterase Inhibition and Cyclic Nucleotide Regulation
A primary mechanism of pentoxifylline (B538998) is its role as an inhibitor of cyclic-3',5'-phosphodiesterases (PDEs), a diverse family of enzymes responsible for degrading the phosphodiester bond in the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comstudylib.net By inhibiting these enzymes, pentoxifylline prevents the degradation of cAMP and cGMP, leading to their increased intracellular accumulation and subsequent modulation of various cellular functions. nih.govmdpi.com
Non-Specific Phosphodiesterase Inhibition (PDE)
Pentoxifylline is recognized as a competitive, non-selective phosphodiesterase inhibitor. wikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.org This broad-spectrum inhibition affects multiple PDE enzyme families, which explains its wide range of biological activities. studylib.net The classical understanding of pentoxifylline's effects is based on its ability to act as a non-specific PDE inhibitor, particularly at higher, millimolar concentrations observed in in vitro studies. drugbank.com This non-selectivity means that it does not exclusively target one specific type of PDE but can influence the activity of several isozymes, thereby impacting various signaling cascades simultaneously. dovepress.com
Inhibition of Specific PDE Isozymes (e.g., PDE Type III and IV)
While considered non-selective, research has highlighted that pentoxifylline's effects are significantly mediated through the inhibition of specific PDE isozymes, most notably PDE type IV (PDE4) and, to some extent, PDE type III (PDE3). drugbank.compatsnap.com
PDE4 Inhibition : PDE4 is the primary cAMP-metabolizing enzyme found within inflammatory and immune cells. nih.govfrontiersin.org By inhibiting PDE4, pentoxifylline effectively suppresses the release of pro-inflammatory cytokines and other inflammatory signals. patsnap.comnih.gov This specific action is considered central to its anti-inflammatory properties. nih.gov
PDE3 Inhibition : The PDE3 isozyme is prevalent in the heart and vascular smooth muscle. nih.gov Inhibition of PDE3 leads to increased cAMP levels, which in turn causes increased cardiac inotropy (contractility) and peripheral vasodilation. nih.gov The development of dual PDE3/4 inhibitors is an area of interest for treating inflammatory airway diseases, leveraging the combined anti-inflammatory effects of PDE4 inhibition and the bronchodilator effects of PDE3 inhibition. nih.govnih.gov
Some studies have also investigated its effects on other isozymes, such as PDE5, which is specific for cGMP. nih.gov
Table 1: Inhibitory Concentration (IC50) of Pentoxifylline on Specific PDE Isozymes This table presents data from an in vitro study examining the concentration of pentoxifylline required to inhibit 50% of the activity of specific phosphodiesterase isozymes at different temperatures.
| Temperature (°C) | PDE3 IC50 (µM) | PDE5 IC50 (µM) |
| 37 | 25.1 ± 7.9 | 7.70 ± 0.27 |
| 34 | 28.1 ± 9.3 | 11.2 ± 1.9 |
| 30 | 25.6 ± 7.1 | 12.3 ± 1.9 |
| 28 | 27.2 ± 9.8 | 15.1 ± 3.4 |
| 24 | 33.3 ± 15.6 | 21.6 ± 6.6 |
| 20 | 44.1 ± 20.3 | 39.4 ± 10.9 |
Data sourced from a 2022 study on the pharmacodynamic properties of pentoxifylline. nih.gov
Elevation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels
A direct consequence of PDE inhibition by pentoxifylline is the elevation of intracellular cAMP levels. wikipedia.orgpatsnap.com By preventing the enzymatic breakdown of cAMP by PDEs (particularly PDE4), the concentration of this second messenger increases within the cell. nih.govnih.gov This accumulation of cAMP is a critical step that initiates a cascade of downstream signaling events. drugbank.com Studies have demonstrated that pentoxifylline administration leads to a measurable increase in plasma cAMP concentrations. nih.gov The elevated cAMP levels are responsible for many of pentoxifylline's therapeutic effects, including smooth muscle relaxation and the inhibition of inflammatory responses. patsnap.comnih.gov This mechanism has been observed in various cell types, including monocytes, polymorphonuclear cells, and T-cells. nih.govnih.gov
Activation of Protein Kinase A (PKA) Pathways
The rise in intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a key enzyme in many cellular signaling pathways. nih.govwikipedia.org In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits. youtube.comyoutube.com
Once released, these active PKA subunits can phosphorylate various substrate proteins, thereby altering their activity and executing a range of cellular responses. youtube.comnih.gov The activation of PKA is a central component of pentoxifylline's mechanism, mediating effects such as:
Anti-inflammatory actions : The cAMP-PKA pathway can inhibit the production of inflammatory cytokines. nih.gov
Anti-fibrotic effects : In models of lung fibrosis, the anti-fibrotic effects of pentoxifylline have been linked to the modulation of PKA and the subsequent reduction of plasminogen activator inhibitor-1 (PAI-1). nih.gov
Inhibition of cell proliferation : In mesangial cells, pentoxifylline, acting through PKA, can interfere with signaling pathways that promote cell proliferation. nih.gov
Adenosine Receptor Antagonism
The role of pentoxifylline in relation to adenosine receptors is complex and not fully resolved. As a xanthine (B1682287) derivative, it is structurally related to non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline. wikipedia.org Some sources classify pentoxifylline as an antagonist at adenosine A2 receptors. wikipedia.org
An alternative hypothesis suggests that instead of acting as a direct antagonist, pentoxifylline may modulate adenosine receptor function, particularly the Gα-coupled A2A receptor. drugbank.commdpi.com It may increase the response of the A2A receptor to adenosine, which could, in turn, activate adenylyl cyclase and increase intracellular cAMP levels independently of PDE inhibition. drugbank.com This potential for modulating receptor signaling presents a more nuanced view than simple antagonism and may help explain the broad effects of the compound. mdpi.com
Antagonism at Adenosine 2 Receptors
Pentoxifylline is identified as an antagonist at adenosine 2 (A2) receptors. wikipedia.org The anti-inflammatory effects of PTX, in particular, appear to be mediated through signaling pathways associated with the adenosine A2A receptor. nih.govnih.gov Evidence suggests that pentoxifylline can potentiate the responsiveness of the A2A receptor to adenosine, thereby amplifying its anti-inflammatory and anti-thrombotic effects. nih.gov This modulation of the G protein-coupled A2A receptor function is a key aspect of its immunomodulatory properties. nih.govmdpi.com
However, the role of adenosine receptors in all of PTX's cellular effects is not universally established and may be context-dependent. For instance, one study investigating the inhibition of platelet-derived growth factor (PDGF)-stimulated fibroproliferation found that the effects of pentoxifylline were not mediated by adenosine receptors. nih.gov In this research, the use of a non-selective adenosine receptor antagonist, 8-phenyltheophylline, did not prevent the inhibitory action of PTX on fibroblast proliferation, suggesting an alternative mechanism for its anti-fibrotic effects. nih.gov This indicates that while A2 receptor antagonism is crucial for certain PTX actions, other mechanisms are at play for different cellular responses.
Influence on Intracellular Signaling Pathways
Pentoxifylline exerts significant control over several critical intracellular signaling pathways that are central to inflammation, cell growth, and survival. Its ability to modulate these cascades, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways, is fundamental to its broad pharmacological profile.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org Pentoxifylline has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects. mdpi.com
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
The ERK1/2 pathway is a classical MAPK cascade involved in cell growth and proliferation. frontiersin.orgnih.gov While central to many cellular functions, the direct influence of pentoxifylline on this specific pathway appears to be limited or context-dependent. In a study on airway smooth muscle cells, pentoxifylline did not influence the phosphorylation of ERK1/2, suggesting that its anti-proliferative effects in this cell type were independent of this particular cascade. nih.gov
p38 HOG Pathway Modulation
In contrast to the ERK1/2 pathway, pentoxifylline demonstrates clear modulation of the p38 MAPK pathway. The p38 pathway is typically activated by cellular stress and inflammatory stimuli. nih.gov Research has shown that pentoxifylline significantly attenuates the phosphorylation, and thus the activation, of p38 MAPK in stimulated neutrophils. researchgate.net This inhibition of the p38 pathway is a likely mechanism through which PTX attenuates the production of pro-inflammatory cytokines like TNF-α and reduces cellular oxidative burst. researchgate.net
| Pathway Component | Cell Type | Observed Effect of PTX | Reference |
|---|---|---|---|
| ERK1/2 Phosphorylation | Airway Smooth Muscle Cells | No influence observed | nih.gov |
| p38 MAPK Phosphorylation | Neutrophils | Significantly attenuated | researchgate.net |
Protein Kinase B (Akt) Pathway Modulation
The Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival and growth. Pentoxifylline has been shown to inhibit this pathway as a key part of its anti-proliferative mechanism. In mesangial cells, PTX blocks the activation of Akt in response to platelet-derived growth factor (PDGF) by preventing the translocation of Akt to the cell membrane, a critical step for its activation. nih.gov This action, which is mediated through protein kinase A (PKA), leads to a downregulation of cyclin D1 expression and subsequent cell cycle arrest. nih.gov Similarly, in airway smooth muscle cells, PTX was found to inhibit PDGF-stimulated proliferation by suppressing the activation of the Akt pathway through the inhibition of Akt phosphorylation. nih.gov
Nuclear Factor-kappa B (NF-κB) Downregulation
Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a pivotal transcription factor in inflammatory and immune responses. nih.gov The downregulation of NF-κB signaling is a cornerstone of pentoxifylline's anti-inflammatory effects. mdpi.com Mechanistic studies have revealed that PTX inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. nih.gov This action suppresses the nuclear translocation and DNA-binding activity of NF-κB, thereby preventing the transcription of target pro-inflammatory genes. nih.gov
This effect has been observed in various cell types. For example, in cervical tumor cells, PTX treatment reduced the phosphorylation of both IκBα and the p65 subunit of NF-κB. mdpi.com In a model of doxorubicin-induced liver injury, pentoxifylline was shown to curtail the pro-inflammatory axis involving NF-κB. mdpi.com However, the clinical translation of these in-vitro findings requires further investigation. A clinical study involving patients with coronary artery disease did not find a significant change in NF-κB expression levels after a two-month administration of pentoxifylline, suggesting that a longer duration of treatment might be necessary to observe these effects in a clinical setting. nih.gov
| Pathway | Key Molecular Target | Effect of Pentoxifylline | Functional Outcome | Reference |
|---|---|---|---|---|
| Akt Pathway | Akt Phosphorylation / Membrane Translocation | Inhibition | Anti-proliferative | nih.govnih.gov |
| NF-κB Pathway | IκBα degradation / p65 phosphorylation | Inhibition / Reduction | Anti-inflammatory | nih.govmdpi.com |
Signal Transducer and Activator of Transcription (STAT) Pathways
Pentoxifylline (PTX), also known as Oxpentifylline, has been identified as a modulator of the Signal Transducer and Activator of Transcription (STAT) signaling pathways, which are crucial in regulating cell growth, differentiation, and apoptosis. The therapeutic potential of PTX in various pathologies, including cancer, is linked to its ability to interfere with these pathways.
STAT3 Pathway Inhibition
A significant mechanism of action for pentoxifylline is its targeted inhibition of the STAT3 signaling pathway. nih.gov Research demonstrates that PTX can suppress the growth and angiogenesis of melanoma tumors by interfering with this pathway. nih.gov The inhibition is achieved through a multi-faceted approach. PTX has been shown to suppress both the phosphorylation and the DNA binding capability of STAT3 in a dose-dependent manner. nih.gov
This inhibitory action extends to the upstream kinases, Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), where PTX inhibits their phosphorylation. nih.gov Concurrently, it increases the expression of the protein tyrosine phosphatase pSHP2, which is involved in the dephosphorylation of STAT proteins. nih.gov The cumulative effect of these actions is a significant downregulation of various gene products that are regulated by STAT3. nih.gov These include key proteins involved in cell cycle progression and survival, such as cyclin D1, CDK6, c-Myc, and Bcl-xL, as well as the pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). nih.gov
Furthermore, pentoxifylline alters the tumor microenvironment by limiting the secretion of interleukin-6 (IL-6), a potent activator of STAT3, and by disrupting the VEGF-VEGFR2 autocrine and paracrine signaling loops. nih.gov These findings establish STAT3 signaling as a direct target of pentoxifylline, highlighting its potential application in oncology. nih.gov
Nuclear Factor of Activated T-cells (NFAT) Downregulation
Pentoxifylline's anti-inflammatory properties are partly attributed to its ability to downregulate the activation of the Nuclear Factor of Activated T-cells (NFAT). mdpi.com The activation of the NFAT family of transcription factors is a calcium-dependent process, orchestrated by the phosphatase calcineurin. dntb.gov.ua An increase in intracellular calcium levels activates calcineurin, which then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes involved in the immune response, including various cytokines. dntb.gov.ua
Pentoxifylline has been shown to modulate intracellular calcium mobilization. nih.gov By interfering with calcium signaling, pentoxifylline can indirectly prevent the dephosphorylation and subsequent activation of NFAT. This leads to a reduction in the production of pro-inflammatory cytokines that are under the transcriptional control of NFAT. This mechanism is consistent with findings that PTX can down-regulate T-cell and macrophage activation in a dose-dependent manner. nih.gov
p53/Rb/E2F Signaling Pathway Inhibition
The interaction of pentoxifylline with the p53/Rb/E2F signaling pathway is complex and context-dependent. This pathway is a central regulator of the G1/S cell cycle checkpoint, preventing the proliferation of cells with damaged DNA. nih.govmdpi.com Many cancer cells have mutations in the p53 gene, which compromises the G1 checkpoint and makes them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. nih.gov
Research indicates that pentoxifylline does not directly inhibit the p53/Rb/E2F pathway. Instead, it functions as an abrogator of the G2/M checkpoint. nih.govoup.com This action is particularly effective in tumor cells with defective p53 function. nih.govoup.com By disrupting the G2/M arrest that is typically induced by DNA damage, pentoxifylline forces these p53-deficient cells to enter mitosis prematurely, with unrepaired DNA, leading to mitotic catastrophe and cell death. nih.gov
Studies have demonstrated that the radiosensitizing effects of pentoxifylline are significantly higher in p53-defective tumor cells compared to cells with wild-type p53. nih.gov Exposure to PTX after irradiation resulted in a marked abrogation of the G2/M arrest in p53-defective cells. nih.gov Therefore, pentoxifylline's mechanism is not a direct inhibition of the p53 pathway but rather a pharmacological exploitation of the G2/M checkpoint dependency in cells where the p53 pathway is already compromised. nih.gov
| Cell Type (p53 Status) | Effect of DNA Damage | Effect of Pentoxifylline | Outcome | Reference |
|---|---|---|---|---|
| Wild-Type p53 | Arrest at G1 and G2/M checkpoints | Less significant impairment of G2/M checkpoint | Cell cycle arrest and repair, higher survival | nih.gov |
| Defective/Mutant p53 | Bypass G1 checkpoint, arrest at G2/M checkpoint | Abrogation of G2/M checkpoint | Premature entry into mitosis, increased cell death | nih.govoup.com |
Intracellular Calcium Mobilization and Ca2+-Mediated Signaling
Pentoxifylline significantly influences intracellular calcium (Ca2+) levels and subsequent Ca2+-mediated signaling pathways. Calcium is a vital second messenger that regulates a multitude of cellular functions. scispace.com Pentoxifylline has been shown to reduce shear-induced periodic Ca2+ entry into rat erythrocytes. This effect is crucial because excessive calcium accumulation can activate Ca2+-dependent enzymes like transglutaminase, leading to the crosslinking of proteins and a loss of cell deformability, which is particularly relevant for red blood cells. By preventing this transient Ca2+ accumulation, pentoxifylline helps maintain erythrocyte flexibility.
In another context, studies on neuroblastoma cells have shown that pentoxifylline can augment the effects of Tumor Necrosis Factor-alpha (TNF-α), including the downregulation of acetylcholine-mediated intracellular calcium mobilization. nih.gov This modulation of calcium signaling indicates that pentoxifylline possesses a novel signal transduction mechanism that is independent of its effects on cyclic AMP. nih.gov
Inhibition of Chitinase 3-like-1 (CHI3L1)
Pentoxifylline is recognized as an inhibitor of Chitinase 3-like-1 (CHI3L1), a protein implicated in inflammation and cancer progression. nih.govoup.com High levels of CHI3L1 are often associated with poor survival rates in various cancers. nih.gov Studies have shown that pentoxifylline can decrease the expression levels of CHI3L1 in non-small cell lung cancer (NSCLC) cells. nih.gov
The mechanism of inhibition may involve interfering with the cellular localization and expression of CHI3L1. For instance, the trans-nuclear localization of CHI3L1 in human colon epithelial cells, stimulated by TNF-α, was inhibited by treatment with pan-chitinase inhibitors, including pentoxifylline. oup.com Furthermore, evidence suggests that pentoxifylline may exert some of its anticancer effects through the inhibition of the CHI3L1/STAT3 signaling axis. nih.gov This positions CHI3L1 as a promising therapeutic target and its inhibition by pentoxifylline as a key component of the compound's molecular action. nih.gov
| Pathway/Target | Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| STAT3 Pathway | Inhibition of JAK1/JAK2 and STAT3 phosphorylation; increased pSHP2 expression. | Downregulation of STAT3-regulated genes (cyclin D1, VEGF, etc.). | nih.gov |
| NFAT | Indirect downregulation, likely via modulation of intracellular Ca2+ signaling. | Reduces activation of T-cells and macrophages. | mdpi.comnih.gov |
| p53/Rb/E2F Pathway | Abrogation of the G2/M checkpoint, selectively targeting p53-deficient cells. | Preferential radiosensitization of p53-mutated tumor cells. | nih.gov |
| Intracellular Calcium | Reduces shear-induced Ca2+ entry and modulates acetylcholine-mediated Ca2+ mobilization. | Prevents activation of Ca2+-dependent transglutaminase in erythrocytes. | nih.gov |
| CHI3L1 | Direct inhibition of expression and trans-nuclear localization. | Decreased CHI3L1 expression in NSCLC cells. | nih.govoup.com |
Cellular and Subcellular Effects of Pentoxifylline
Effects on Immune Cells
Pentoxifylline (B538998) has been shown to possess significant immunomodulatory properties. nih.gov The compound interferes with key processes in immune cell function, including migration, adhesion, and activation, with a pronounced impact on T lymphocytes. nih.govnih.gov
Pentoxifylline has been demonstrated to reduce the migration of immune cells. nih.gov A crucial step in the inflammatory process is the movement of T cells from the bloodstream into tissues, which requires adhesion to endothelial cells lining the blood vessels. nih.gov Research indicates that pentoxifylline interferes with this T-cell-to-endothelial cell adhesion, thereby inhibiting the migration of T cells to sites of inflammation. nih.gov Studies have also noted that pentoxifylline can reduce the migration and invasion of certain cancer cells. mdpi.com
Pentoxifylline efficiently interferes with the adhesion and activation of human T lymphocytes. nih.govoup.com The drug has been shown to inhibit the binding of T cells to various cell types, including dermal endothelial cells and keratinocytes, in a dose-dependent manner. nih.govnih.gov This inhibitory action impacts the foundational stages of the adaptive immune response, which relies on the precise regulation of T-cell activation. nih.govnih.gov
Pentoxifylline demonstrates a clear inhibitory effect on the homotypic aggregation of T cells. nih.gov This process, where T cells cluster together, is an important aspect of immune response coordination. Studies have shown that pentoxifylline significantly inhibits T-cell aggregation that is induced by antibodies targeting the β1 and β2 integrin chains. oup.comoup.com
A key mechanism behind pentoxifylline's effects on T-cell adhesion is its interference with integrin function. nih.gov Integrins are cell surface receptors crucial for cell adhesion. frontiersin.org Pentoxifylline inhibits the adhesion of T cells to the vascular cell adhesion molecule-1 (VCAM-1) and the intercellular adhesion molecule-1 (ICAM-1), which are ligands for β1 and β2 integrins, respectively. nih.govdntb.gov.ua This inhibition is dose-dependent, with maximal effects observed after 12 to 24 hours of exposure. oup.com
Notably, pentoxifylline's action is specific to the mode of integrin activation. It effectively interferes with the activation of β1 integrins that is triggered by intracellular signals. nih.govoup.com However, it does not significantly affect the conformational changes in β1 integrins that are induced by extracellular stimuli, such as manganese ions (Mn2+) or certain activating monoclonal antibodies. nih.gov This suggests that pentoxifylline may target intracellular pathways responsible for inside-out signaling that leads to integrin activation. nih.govnih.gov
| Integrin Ligand | Integrin Subfamily | Effect of Pentoxifylline on Adhesion | Reference |
|---|---|---|---|
| VCAM-1 | β1 | Inhibited | nih.gov |
| ICAM-1 | β2 | Inhibited | nih.gov |
T-cell activation is initiated by a cascade of early signaling events following T-cell receptor (TCR) engagement. nih.gov One of the critical early events is a rapid increase in the concentration of intracellular calcium (Ca2+). nih.gov Research has shown that pentoxifylline interferes with these early activation phenomena, including the rise in intracellular Ca2+ induced by phytohemagglutinin (PHA), a substance used to stimulate T cells in laboratory settings. nih.govoup.com By dampening this essential signal, pentoxifylline disrupts the downstream pathways that lead to full T-cell activation. nih.gov
Following activation, T lymphocytes begin to express specific proteins on their surface known as activation antigens or markers. nih.gov These molecules are involved in the continued proliferation and function of the T cell. Pentoxifylline has been found to exert a significant inhibitory effect on the expression of several key T-lymphocyte activation antigens when stimulated by PHA. nih.govoup.com The affected antigens include:
CD25 : The alpha chain of the Interleukin-2 (IL-2) receptor, crucial for T-cell proliferation. nih.govnih.gov
CD69 : An early marker of lymphocyte activation, also known as the activation-inducer molecule. nih.govnih.gov
CD98 : A cell surface protein involved in amino acid transport and integrin signaling. nih.govoup.com
This inhibition of activation marker expression further illustrates how pentoxifylline curtails the T-cell response at multiple stages. nih.gov
| Activation Antigen | Function/Description | Effect of Pentoxifylline on Expression | Reference |
|---|---|---|---|
| CD25 | IL-2 Receptor α-chain; involved in T-cell proliferation | Inhibited | nih.govoup.com |
| CD69 | Early activation marker; activation-inducer molecule | Inhibited | nih.govoup.com |
| CD98 | Involved in amino acid transport and integrin signaling | Inhibited | nih.govoup.com |
Macrophage Proliferation and Activation Modulation
Pentoxifylline has been shown to modulate the proliferation and activation of macrophages, key cells in the innate immune system. In in-vitro studies using RAW264.7 macrophage-like cells, pentoxifylline demonstrated an ability to inhibit proliferation induced by lipopolysaccharide (LPS). midwesterndoctor.com Furthermore, it has been observed that pentoxifylline can modulate the immune response by decreasing the population of M1-macrophages, which are typically associated with pro-inflammatory responses. midwesterndoctor.com The regulatory effect of PTX on inflammatory cytokines is a subject of ongoing research, with studies exploring its potential to suppress inflammasome activation. nih.gov
The modulation of macrophage activity by pentoxifylline is linked to its broader anti-inflammatory properties. By influencing macrophage proliferation and activation, pentoxifylline can impact the production of various inflammatory mediators. nih.gov
Neutrophil Activation and Migration Inhibition
Pentoxifylline exhibits a notable influence on the behavior of neutrophils, another critical component of the innate immune response. Research has demonstrated that high concentrations of pentoxifylline can inhibit the chemotactic migration of neutrophils that is activated by formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov This inhibitory effect on migration at high concentrations is thought to be mediated by an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
In addition to migration, pentoxifylline can also suppress neutrophil activation. nih.gov This is significant as activated neutrophils release a variety of substances that can contribute to tissue damage during inflammatory processes. The mechanisms underlying this inhibition of activation are linked to the drug's ability to interfere with intracellular signaling pathways.
| Effect on Neutrophils | Concentration Dependence | Proposed Mechanism |
| Inhibition of Chemotactic Migration | High concentrations | Mediated by cAMP nih.gov |
| Suppression of Activation | Not specified | - |
Effects on Endothelial Cells
Pentoxifylline has demonstrated a protective role for endothelial cells, which form the inner lining of blood vessels and are crucial for vascular health.
Maintenance of Endothelial Function
Studies have indicated that pentoxifylline can contribute to the maintenance and improvement of endothelial function. In a pilot study involving HIV-infected patients, who are at a higher risk for endothelial dysfunction, treatment with pentoxifylline was shown to significantly improve endothelial function. nih.gov The proposed mechanism for this improvement involves the direct inhibition of the endothelial leukocyte adhesion pathway. nih.gov Furthermore, pentoxifylline is believed to reduce oxidative stress and low-grade inflammation, both of which are key contributors to endothelial injury. oup.com By mitigating these factors, pentoxifylline helps to preserve the integrity and normal physiological function of the endothelium. patsnap.com
Reduction of Endothelial Cell Apoptosis
Research has shown that pentoxifylline can reduce apoptosis, or programmed cell death, in endothelial cells in a dose-dependent manner. researchgate.net This protective effect has been observed in cultured human aortic endothelial cells. mdpi.comnih.gov One of the proposed mechanisms for this anti-apoptotic effect is through the upregulation of the protein Klotho. mdpi.comnih.gov Knockdown of Klotho has been shown to abrogate the protective effects of pentoxifylline against hydrogen peroxide-induced apoptosis, suggesting a Klotho-dependent mechanism. mdpi.com By reducing endothelial cell apoptosis, pentoxifylline helps to maintain the integrity of the vascular endothelium.
| Effect | Cell Type | Key Finding | Proposed Mechanism |
| Reduction of Apoptosis | Human Aortic Endothelial Cells | Dose-dependent reduction in apoptosis researchgate.net | Upregulation of Klotho mdpi.comnih.gov |
Inhibition of Microvascular Constriction
Pentoxifylline has been shown to possess vasodilatory effects, which can counteract microvascular constriction. nih.gov This action is partly attributed to its role as a phosphodiesterase (PDE) inhibitor, specifically a nonselective PDE-4 inhibitor. nih.gov Inhibition of PDE-4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in vascular endothelial and smooth muscle cells, which in turn promotes vasodilation. nih.gov By alleviating microvascular dysfunction, pentoxifylline can improve tissue perfusion and oxygenation. nih.gov
Effects on Fibroblasts and Extracellular Matrix
Pentoxifylline has demonstrated significant effects on fibroblasts, the primary cells responsible for producing the extracellular matrix, and on the composition of the matrix itself. Studies have shown that pentoxifylline can inhibit the proliferation of normal human dermal fibroblasts in vitro. nih.gov This inhibitory effect on proliferation has also been observed in human renal fibroblasts and is both dose- and time-dependent. nih.gov
In addition to inhibiting proliferation, pentoxifylline also reduces the synthesis of key extracellular matrix components. It has been found to decrease the production of collagen, glycosaminoglycans, and fibronectin by human dermal fibroblasts. nih.gov Similarly, in human renal fibroblasts, pentoxifylline robustly inhibits the synthesis of cellular and secreted collagen type I and fibronectin. nih.gov Interestingly, while it decreases the production of these matrix components, pentoxifylline has been shown to increase collagenase activity in normal human dermal fibroblasts, which would promote the breakdown of existing collagen. nih.gov
The anti-fibrotic effects of pentoxifylline are also linked to its ability to modulate the activity of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis. wikipedia.org Pentoxifylline has been shown to attenuate TGF-β1-stimulated collagen deposition. wikipedia.org
| Cell Type | Effect on Proliferation | Effect on Extracellular Matrix Synthesis | Effect on Extracellular Matrix Degradation |
| Human Dermal Fibroblasts | Inhibition nih.gov | Decreased collagen, glycosaminoglycans, and fibronectin nih.gov | Increased collagenase activity nih.gov |
| Human Renal Fibroblasts | Dose- and time-dependent inhibition nih.gov | Inhibition of collagen type I and fibronectin nih.gov | Not specified |
Inhibition of Dermal Fibroblast Proliferation
Pentoxifylline has been shown to inhibit the proliferation of human dermal fibroblasts in a dose-dependent manner. nih.govnih.gov Studies on fibroblasts derived from normal skin, as well as from keloids, scleroderma, and morphoea, have demonstrated that exposure to pentoxifylline leads to a non-lethal reduction in serum-driven fibroblast proliferation. nih.gov At a concentration of 1000 micrograms/ml, pentoxifylline can virtually negate the proliferative effect of serum on these cells. nih.govoup.com This inhibitory effect is not due to a toxic impact on the fibroblasts. nih.gov The antiproliferative effects of pentoxifylline are also observed in other cell types, such as hepatic myofibroblast-like cells, where it markedly reduces serum-driven cell proliferation. nih.gov
Table 1: Effect of Pentoxifylline on Fibroblast Proliferation
| Cell Type | Condition | Pentoxifylline Concentration | Observed Effect | Reference |
| Normal Human Dermal Fibroblasts | In vitro, serum-driven | 10⁻¹ - 10³ µg/ml | Concentration-dependent reduction in proliferation | nih.gov |
| Keloid, Scleroderma, and Morphoea Fibroblasts | In vitro, serum-driven | 100 - 1000 µg/ml | Dose-dependent reductions in proliferation | nih.gov |
| Human Hepatic Myofibroblast-like Cells | In vitro, serum-driven | Not specified | Marked reduction in cell proliferation | nih.gov |
Inhibition of Extracellular Matrix Synthesis
Pentoxifylline significantly inhibits the synthesis of major extracellular matrix components by fibroblasts. nih.govnih.gov In confluent fibroblast cultures, the compound reduces the production of collagen, glycosaminoglycans (GAGs), and fibronectin in a concentration-dependent fashion. nih.govnih.gov This reduction can be as high as 95% for collagen and GAGs. nih.govoup.com The inhibitory effect on collagen and fibronectin production is particularly noted in serum-supplemented cultures, while the inhibition of GAG production occurs in both serum-driven and constitutive conditions. nih.gov In hepatic myofibroblast-like cells, pentoxifylline has been shown to reduce the synthesis of secreted collagen by 24% at a concentration of 100 µg/mL and by 67% at 500 µg/mL. nih.gov
Increased Activity of Tissue Collagenase
In contrast to its inhibitory effects on matrix synthesis, pentoxifylline has been found to increase the activity of tissue collagenase. Fibroblasts cultured in the presence of pentoxifylline have been observed to produce double the amount of collagenase activity compared to untreated fibroblasts. nih.govjaypeedigital.com This suggests that pentoxifylline not only reduces the production of new collagen but also promotes the breakdown of existing collagen, contributing to its anti-fibrotic effects. mdpi.com
Attenuation of Collagen Gene Expression (e.g., collagen α1(I))
The inhibitory effect of pentoxifylline on collagen synthesis is regulated at the pre-translational level. nih.gov Studies have shown a decrease in type I and III procollagen messenger RNA (mRNA) in response to pentoxifylline treatment. nih.gov Specifically, pentoxifylline has been demonstrated to cause a dramatic eightfold downregulation of procollagen I mRNA. nih.gov It also suppresses both basal and transforming growth factor-beta 1 (TGF-β1)-augmented collagen α1(I) and collagen α1(III) mRNA levels. nih.govdrugbank.com Furthermore, pentoxifylline has been shown to inhibit TGF-β1-induced collagen I (α1) expression in normal rat kidney fibroblasts. nih.gov
Suppression of Connective Tissue Growth Factor (CTGF) Expression
Pentoxifylline is a potent inhibitor of connective tissue growth factor (CTGF), a key mediator in fibrotic processes. nih.gov It has been shown to inhibit not only TGF-β1-induced CTGF expression but also the profibrogenic effects of CTGF itself. nih.gov In a rat model of secondary biliary fibrosis, pentoxifylline treatment led to a 60-70% suppression of CTGF expression. nih.gov Research on RAW 264.7 cells also demonstrated a marked decrease in the expression of CTGF by 17.7% at 24 hours following pentoxifylline administration. biorxiv.org The mechanism behind this suppression involves the interference with Smad3/4-dependent CTGF transcription. nih.gov
Table 2: Effect of Pentoxifylline on Pro-fibrogenic Factors
| Factor | Cell/Model System | Pentoxifylline Effect | Reference |
| Procollagen I mRNA | Rat Secondary Biliary Fibrosis | Eightfold downregulation | nih.gov |
| Collagen α1(I) and α1(III) mRNA | Rat Vascular Smooth Muscle Cells | Suppression of basal and TGF-β1-augmented levels | nih.govdrugbank.com |
| Connective Tissue Growth Factor (CTGF) | Rat Secondary Biliary Fibrosis | 60-70% suppression | nih.gov |
| Connective Tissue Growth Factor (CTGF) | RAW 264.7 Cells | 17.7% decrease in expression at 24h | biorxiv.org |
Modulation of Platelet-Derived Growth Factor (PDGF)-Driven Fibroproliferation
Pentoxifylline has been shown to modulate the effects of platelet-derived growth factor (PDGF), a potent mitogen for mesenchymal cells. It suppresses both basal and PDGF-AB-driven proliferation of vascular smooth muscle cells. nih.gov This is associated with a cell cycle blockade at the G1/S phase. nih.gov Furthermore, pentoxifylline and one of its active metabolites inhibit PDGF-stimulated collagen production in cultured porcine myofibroblasts. nih.gov This interference with PDGF-mediated events is a key aspect of pentoxifylline's anti-fibrotic action. nih.gov
Effects on Erythrocytes and Platelets
Pentoxifylline has significant hemorheological effects, primarily through its actions on red blood cells (erythrocytes) and platelets. drugbank.comescholarship.org It is known to improve blood flow by increasing the flexibility of red blood cells and making platelets less sticky. webmd.com
The compound enhances erythrocyte deformability, which is the ability of red blood cells to change shape to pass through narrow capillaries. patsnap.comnih.gov This is achieved by increasing intracellular adenosine triphosphate (ATP) levels. jaypeedigital.comescholarship.org In vivo studies using atomic force microscopy have shown that pentoxifylline subscription leads to a 30%-40% decrease in the elastic modulus of red blood cells, directly relating its blood-thinning effect to this increased deformability. rsc.org Pentoxifylline also significantly increases red blood cell filterability and can partially counteract the negative effect of decreasing temperature on this property. nih.gov
Regarding its effects on platelets, pentoxifylline inhibits their aggregation and adhesion. drugbank.comescholarship.orgpatsnap.com It has been observed to inhibit platelet aggregation in response to adenosine diphosphate. umn.edu The anti-aggregatory effect of pentoxifylline is more pronounced in whole blood than in platelet-rich plasma, which is partly due to its inhibition of adenosine uptake by erythrocytes. nih.gov By inhibiting thromboxane synthesis and increasing prostacyclin synthesis, pentoxifylline further contributes to the inhibition of platelet aggregation and adhesion to vessel walls. escholarship.org
Improvement of Erythrocyte Flexibility (Hemorheological Effect)
The biochemical basis for this effect is linked to an increase in intracellular adenosine triphosphate (ATP) and cyclic nucleotide levels within the erythrocytes. nih.gov Research using atomic force microscopy has provided further insight, revealing that pentoxifylline administration can lead to a significant decrease in the elastic modulus of red blood cells by 30%–40%. rsc.org This change in stiffness is associated with the compound's ability to increase ATP production and lower intracellular Ca2+ concentrations in these cells. rsc.org While many studies support this mechanism, some research conducted on patients with intermittent claudication did not find significant changes in erythrocyte deformability after long-term administration of pentoxifylline. nih.gov
Table 1: Summary of Research Findings on Pentoxifylline and Erythrocyte Flexibility
| Finding | Mechanism | Reference |
|---|---|---|
| Increased erythrocyte flexibility and deformability | Alteration of red blood cell membrane properties | drugbank.compatsnap.com |
| Reduced blood viscosity | Enhanced ability of blood to flow through peripheral vessels | nih.govnih.gov |
| Increased intracellular ATP and cyclic nucleotide levels | Biochemical changes within the erythrocyte | nih.gov |
| Decreased elastic modulus of red blood cells | Increased ATP production and lower Ca2+ concentrations | rsc.org |
Reduction of Erythrocyte Aggregation
In addition to improving their flexibility, pentoxifylline also reduces the tendency of erythrocytes to aggregate or clump together. drugbank.comfrontierspartnerships.org This effect further contributes to the lowering of blood viscosity and the improvement of microvascular blood flow. frontierspartnerships.org
Studies have demonstrated that pentoxifylline leads to a marked decrease in red blood cell aggregation. frontierspartnerships.org The beneficial effect on aggregation was observed to be most pronounced in red blood cells that exhibited the greatest initial tendency and stability of aggregate formation. frontierspartnerships.org This action helps to maintain the fluidity of blood, particularly in the microcirculation.
Inhibition of Platelet Aggregation
Pentoxifylline also influences platelet function by inhibiting their aggregation. patsnap.com This antiplatelet effect contributes to a reduced risk of thrombus (blood clot) formation. patsnap.com The inhibition of platelet aggregation by pentoxifylline has been observed in response to various stimuli.
The in vitro inhibitory effect on platelet aggregation can be modest, with some studies noting that significant inhibition requires relatively high concentrations of the compound. nih.govumn.edu However, other research indicates that pentoxifylline can strongly inhibit the increased platelet adherence to endothelial cells that is prompted by thrombin. umn.edu The mechanism may also involve an inhibition of the erythrocyte uptake of adenosine, which contributes to its anti-aggregatory effect in whole blood. nih.gov It has also been noted that combining pentoxifylline with standard dual antiplatelet therapy does not appear to heighten platelet inhibitory effects. spandidos-publications.com
Table 2: Research Findings on Pentoxifylline's Anti-Aggregatory Effects
| Cell Type | Effect | Note | Reference |
|---|---|---|---|
| Erythrocytes | Reduction of aggregation | Most apparent in cells with high aggregation tendency | drugbank.comfrontierspartnerships.org |
| Platelets | Inhibition of aggregation | Effect may be modest in vitro | nih.govumn.edu |
| Platelets | Inhibition of thrombin-induced adherence | Strong inhibition observed | umn.edu |
Effects on Gametes
Pentoxifylline has been studied for its effects on male gametes (spermatozoa), particularly in the context of assisted reproductive technologies. Its actions are primarily related to the modulation of key physiological processes required for fertilization.
Sperm Capacitation Stimulation
Pentoxifylline has been shown to stimulate sperm capacitation, a series of physiological changes that spermatozoa must undergo to be competent to fertilize an oocyte. nih.gov Studies using fluorescent probes have demonstrated that exposure to pentoxifylline significantly increases the proportion of capacitated, acrosome-intact sperm cells. nih.govoup.com
The underlying mechanism for this stimulation is thought to involve intracellular signaling pathways. Research suggests that the effect may be mediated by an early increase in intracellular cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca2+]i). nih.gov This process appears to involve the activity of protein kinase A. nih.gov It has been proposed that pentoxifylline affects capacitation through a mechanism independent of other agents like progesterone. nih.govoup.com
Acrosome Reaction Enhancement
The acrosome reaction is a crucial step following capacitation, involving the release of enzymes that allow the sperm to penetrate the outer layers of the oocyte. Pentoxifylline has been found to enhance the acrosome reaction, particularly when it is induced by a calcium ionophore such as A23187. nih.govoup.com This enhancement has been correlated with improved rates of in-vitro fertilization (IVF), especially in cases with previous fertilization failure. nih.govoup.comnih.gov
The mechanism is believed to be linked to the inhibition of cAMP-phosphodiesterase, leading to an accumulation of intracellular cAMP. oup.com This, in turn, activates protein kinase A, which triggers protein phosphorylation and culminates in the acrosome reaction. oup.com While pentoxifylline promotes capacitation, some studies have found it does not significantly increase the rate of spontaneous acrosome reactions without an inducing agent. nih.govoup.com
Impact on Sperm Motility and Hyperactivation
Pentoxifylline is known to influence sperm movement characteristics, specifically by stimulating hyperactivation. nih.govoup.com Hyperactivation is a change in motility characterized by a high-amplitude, asymmetrical flagellar beat, which is thought to aid the sperm in penetrating the zona pellucida of the egg.
Table 3: Effects of Pentoxifylline on Sperm Function
| Parameter | Effect | Associated Kinematic Changes | Reference |
|---|---|---|---|
| Capacitation | Stimulation | Increase in capacitated, acrosome-intact cells | nih.govnih.govoup.com |
| Acrosome Reaction | Enhancement (when induced) | Correlated with improved IVF rates | nih.govoup.comnih.gov |
| Motility/Hyperactivation | Stimulation of hyperactivation | Increased VCL and ALH; Decreased LIN | nih.govoup.com |
General Cellular Processes of Pentoxifylline
Pentoxifylline (PTX), a methylxanthine derivative, exerts a range of effects at the cellular and subcellular levels. Its influence extends to fundamental processes such as cellular proliferation, programmed cell death (apoptosis), cell cycle progression, and autophagy. Research across various cell types reveals a complex and often context-dependent modulation of these pathways.
Regulation of Cellular Proliferation
Pentoxifylline has been demonstrated to inhibit cellular proliferation in several cancer cell lines and other cell types. This anti-proliferative effect is a key aspect of its potential therapeutic action.
In studies on colorectal cancer (CRC) cells, PTX was found to arrest the growth of the SW480 cell line elsevierpure.com. Similarly, in metastatic prostate cancer DU-145 cells, combinations including PTX led to a significant inhibition of cell proliferation, with some combinations achieving up to 98% inhibition mdpi.com. Research on melanoma cells also indicates that PTX can inhibit cancer cell proliferation nih.gov.
Beyond cancer cells, PTX is recognized as a potent inhibitor of mesangial cell proliferation nih.gov. The mechanism in these cells involves interference with the platelet-derived growth factor (PDGF) signaling pathway, which is crucial for cell growth and division nih.gov.
| Cell Line/Type | Context | Observed Effect of Pentoxifylline | Reference |
|---|---|---|---|
| SW480 (Colorectal Cancer) | In vitro study | Growth arrest | elsevierpure.com |
| DU-145 (Prostate Cancer) | In combination with Stattic and Docetaxel | Up to 98% inhibition of proliferation | mdpi.com |
| Melanoma Cells | In vitro study | Inhibition of proliferation | nih.gov |
| Mesangial Cells | Stimulated with Platelet-Derived Growth Factor (PDGF) | Potent inhibition of proliferation | nih.gov |
Induction of Apoptosis
The role of Pentoxifylline in apoptosis, or programmed cell death, is multifaceted, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the cell type and experimental conditions.
Pro-Apoptotic Effects: In certain cancer cells, PTX appears to induce or enhance apoptosis. A study on colorectal cancer cells showed that PTX induced more apoptosis in SW480 cells compared to HCT-116 cells elsevierpure.com. This process was found to be caspase-dependent, primarily involving caspase-9, as well as caspases-2 and -3, and was mediated through the mitochondria elsevierpure.com. Furthermore, PTX can stimulate drug-induced apoptosis. When used alongside agents like Camptothecin and cisplatin in mouse leukemic L1210 cells, PTX lowered the concentration of these drugs required to induce the characteristic apoptotic DNA ladder nih.govresearchgate.net. In metastatic prostate cancer cells (DU-145), combinations including PTX led to an enhanced induction of apoptosis mdpi.com.
Anti-Apoptotic Effects: Conversely, other studies have demonstrated an inhibitory effect of PTX on apoptosis. In short-term cultures of human blood neutrophils, which typically undergo spontaneous apoptosis, PTX inhibited this process nih.gov. It also partially inhibited drug-induced apoptosis in the U937 cell line nih.gov. In the context of doxorubicin-induced hepatic injury in rats, PTX administration attenuated the pro-apoptotic response, promoting hepatocyte survival mdpi.com. This anti-apoptotic characteristic has also been observed in vivo, where PTX was found to inhibit apoptosis in different human cell types, potentially through the reduction of the apoptosis-signaling surface receptor Fas ahajournals.org.
| Cell Line/Model | Context | Key Findings | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| SW480 (Colorectal Cancer) | Monotherapy | Mediated by mitochondria; involves caspases-9, -2, and -3. | Induction | elsevierpure.com |
| L1210 (Mouse Leukemia) | Combination with Camptothecin or Cisplatin | Lowers the required concentration of chemotherapeutic agents for apoptosis. | Enhancement | nih.govresearchgate.net |
| DU-145 (Prostate Cancer) | Combination with Stattic and Docetaxel | Enhanced induction of apoptosis compared to single agents. | Enhancement | mdpi.com |
| Human Neutrophils | Spontaneous Apoptosis | Inhibited programmed cell death in culture. | Inhibition | nih.gov |
| U937 (Human Leukemia) | Drug-Induced Apoptosis | Partially inhibited apoptosis induced by Camptothecin. | Inhibition | nih.gov |
| Rat Liver | Doxorubicin-Induced Injury | Attenuated the pro-apoptotic response, preserving hepatic tissue. | Inhibition | mdpi.com |
Cell Cycle Arrest (e.g., G0/G1 phase)
Pentoxifylline can influence the progression of the cell cycle, a tightly regulated process that governs cell division. Its effects appear to be cell-type specific, with evidence pointing towards arrest at different phases of the cycle.
In platelet-derived growth factor (PDGF)-stimulated mesangial cells, PTX causes a G1 phase arrest nih.gov. This halt in the cell cycle is achieved by the downregulation of cyclin D1 expression, which subsequently reduces the activity of cyclin-dependent kinase 4 (Cdk4). The mechanism involves the PTX-mediated interference of Akt membrane translocation, which is a critical step in the signaling pathway that leads to cyclin D1 production nih.gov.
In contrast, a study on mouse leukemic L1210 cells described PTX as a cell cycle G2 checkpoint inhibitor nih.govresearchgate.net. By inhibiting this checkpoint, PTX reduces the time required for other drugs to induce apoptosis nih.govresearchgate.net. These findings suggest that PTX's impact on cell cycle regulation is dependent on the specific cellular context and signaling pathways at play.
| Cell Line/Type | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Mesangial Cells | G1 phase arrest | Down-regulation of cyclin D1 expression via blockage of Akt membrane translocation. | nih.gov |
| L1210 (Mouse Leukemia) | G2 checkpoint inhibition | Reduces time for drug-induced apoptosis to occur. | nih.govresearchgate.net |
Autophagy Modulation
Autophagy is a cellular process of self-degradation of components, playing a critical role in maintaining cellular homeostasis. Pentoxifylline's effect on autophagy is complex, with research showing it can either induce or inhibit the process.
Induction of Autophagy: In human melanoma cell lines (A375 and MeWo), PTX has been found to induce autophagy nih.gov. This induction is a downstream effect of an Endoplasmic Reticulum (ER) stress response triggered by PTX. The signaling cascade involves an increase in intracellular calcium, upregulation of CHOP and IRE-1α, and an increase in the expression of the autophagy-related protein Atg5, alongside a decrease in mTOR activation nih.gov. Interestingly, in this context, the activation of autophagy serves as a resistance mechanism against PTX-mediated apoptosis nih.gov. In a model of doxorubicin-induced hepatic injury, PTX was shown to rescue impeded autophagy by activating the AMPK/mTOR pathway mdpi.com.
Inhibition of Autophagy: Conversely, in a study using RAW264.7 macrophage cells, PTX was found to inhibit autophagy in a dose- and time-dependent manner nih.gov. This inhibition of autophagy was linked to the downregulation of LPS-induced inflammation. The study suggested that the AMPK signaling pathway plays an important role in this PTX-mediated autophagy inhibition nih.gov.
| Cell Line/Model | Effect on Autophagy | Proposed Mechanism | Reference |
|---|---|---|---|
| A375 & MeWo (Melanoma) | Induction | Triggered by ER stress response via a Ca(2+)→CHOP→Atg5 signaling cascade; decrease in mTOR activation. | nih.gov |
| Rat Liver (Doxorubicin-induced injury) | Rescue/Activation | Activation of the AMPK/mTOR pathway. | mdpi.com |
| RAW264.7 (Macrophages) | Inhibition | Mediated by the AMPK signaling pathway; linked to anti-inflammatory effects. | nih.gov |
Immunomodulatory and Anti Inflammatory Properties of Pentoxifylline
Cytokine Production Modulation
Pentoxifylline's anti-inflammatory capacity is demonstrated by its broad-ranging impact on the cytokine network. It has been shown to down-regulate the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), various interleukins (IL), and interferon-gamma (IFN-γ). mdpi.com This modulation occurs at the transcriptional level, representing a key mechanism of its therapeutic potential in inflammatory conditions. oup.com
Pentoxifylline (B538998) exerts a significant inhibitory effect on a cascade of pro-inflammatory cytokines, which are pivotal in the initiation and amplification of inflammatory processes.
The inhibition of Tumor Necrosis Factor-alpha (TNF-α), a master regulator of inflammation, is one of the most well-documented effects of pentoxifylline. bmj.com This inhibition has been observed in a variety of contexts, both in laboratory studies (in vitro) and in living organisms (in vivo). nih.gov Pentoxifylline has been shown to suppress the synthesis of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytes and alveolar macrophages. atsjournals.org The mechanism involves the suppression of TNF-α gene transcription. researchgate.net
Research has demonstrated that pentoxifylline can dose-dependently suppress TNF-α production at both the mRNA and protein levels. bmj.com For instance, in a study involving healthy volunteers who received oral pentoxifylline, the ability of their peripheral blood mononuclear cells (PBMCs) to release TNF-α was significantly reduced. nih.gov Another clinical trial in hemodialysis patients showed that pentoxifylline significantly decreased serum concentrations of TNF-α. oup.com
| Study Context | Cell/Subject Type | Stimulant | Key Finding | Reference |
|---|---|---|---|---|
| In vitro | Human Peripheral Blood Monocytes | Titanium Particles | Significant reduction in TNF-α release. | nih.gov |
| In vitro | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of TNF-α production. | atsjournals.org |
| In vivo | Healthy Volunteers | - | Reduced TNF-α release from peripheral blood mononuclear cells. | nih.gov |
| In vivo | Hemodialysis Patients | - | Significant decrease in serum TNF-α concentrations. | oup.com |
Pentoxifylline has been shown to influence the production of Interleukin-1 (IL-1), another key pro-inflammatory cytokine. nih.gov Its anti-inflammatory effects include the reduction in the production of IL-1β. mdpi.com In a study where peripheral blood mononuclear cells (PBMCs) from healthy volunteers were incubated with pentoxifylline, the production of IL-1β was reduced after a specific treatment and culture process. nih.gov This suggests that pentoxifylline can exert inhibitory effects on IL-1β release by PBMCs. nih.gov Furthermore, pentoxifylline has been noted to inhibit the synthesis of IL-1 via lymphocytes and keratinocytes. nih.gov
The inhibitory effects of pentoxifylline extend to Interleukin-6 (IL-6), a cytokine involved in a wide range of inflammatory and immune responses. oup.com In a randomized, double-blind, controlled clinical trial involving hemodialysis patients, pentoxifylline significantly decreased serum concentrations of IL-6. oup.com Similarly, in a study investigating the effects of pentoxifylline during open-heart surgery, its addition to the prime solution resulted in a statistically significant difference in post-pump IL-6 levels compared to a control group. nih.gov However, some in vitro studies have shown that under certain conditions, pentoxifylline's effect on IL-6 can be variable. nih.gov
| Study Context | Subject Type | Key Finding | Reference |
|---|---|---|---|
| In vivo (Clinical Trial) | Hemodialysis Patients | Significantly decreased serum IL-6 concentrations. | oup.com |
| In vivo (Clinical Trial) | Open-Heart Surgery Patients | Statistically significant reduction in post-pump IL-6 levels. | nih.gov |
| In vivo | Healthy Volunteers | Suppression of IL-6 release from peripheral blood mononuclear cells 5 days after stopping the drug. | nih.gov |
Pentoxifylline has also been demonstrated to reduce the production of chemokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for the recruitment of inflammatory cells to sites of inflammation. In a study involving patients undergoing open-heart surgery, the addition of pentoxifylline to the cardiopulmonary bypass prime solution led to significantly lower post-pump levels of IL-8. nih.gov Additionally, in vivo studies with healthy volunteers have shown that pentoxifylline can suppress the release of IL-8 from peripheral blood mononuclear cells. nih.gov
The immunomodulatory effects of pentoxifylline also encompass the inhibition of Interferon-gamma (IFN-γ), a cytokine that plays a critical role in both innate and adaptive immunity. mdpi.comkarger.com Research has shown that pentoxifylline can interfere with the synthesis of IFN-γ. nih.gov Specifically, studies have investigated the effect of pentoxifylline on IL-18-mediated IFN-γ induction and found that it can inhibit this process. nih.govnih.gov This suggests that part of pentoxifylline's anti-inflammatory action may be attributed to its ability to suppress IFN-γ production. nih.gov
Increase in Anti-inflammatory Molecules
Pentoxifylline's anti-inflammatory profile is partially characterized by its ability to enhance the production of certain anti-inflammatory molecules, which play a crucial role in downregulating inflammatory responses.
Pentoxifylline has been shown to increase the levels of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.govnih.gov In a study investigating the effects of PTX on lipopolysaccharide (LPS)-induced inflammation in rats, LPS administration significantly decreased serum IL-10 levels. nih.gov Treatment with Pentoxifylline was able to counteract this effect, particularly in instances of mild inflammation. nih.gov In the group treated with a low dose of LPS (0.5 mg/kg), subsequent administration of PTX prevented the reduction in IL-10, maintaining levels comparable to the control group. nih.gov However, this protective effect was not observed in severe inflammation induced by a high dose of LPS (5 mg/kg). nih.gov
| Treatment Group | Mean IL-10 Level (pg/ml) | Key Finding |
|---|---|---|
| Control | 556.37 ± 41.06 | Baseline IL-10 level. |
| LPS (0.5 mg/kg) | 470.00 ± 13.41 | Mild inflammation significantly decreased IL-10. |
| LPS (0.5 mg/kg) + PTX (25 mg/kg) | 519.14 ± 36.46 | PTX prevented the decrease in IL-10 levels in mild inflammation. |
| LPS (5 mg/kg) | 450.71 ± 42.45 | Severe inflammation significantly decreased IL-10. |
| LPS (5 mg/kg) + PTX (25 mg/kg) | 435.00 ± 35.08 | PTX could not prevent the IL-10 decrease in severe inflammation. |
Adhesion Molecule Modulation
A critical aspect of inflammation involves the adhesion of leukocytes to the vascular endothelium, a process mediated by adhesion molecules. Pentoxifylline interferes with this process by reducing the expression and presence of these molecules. nih.gov
Research has demonstrated that Pentoxifylline can reduce the serum levels of key cellular adhesion molecules involved in the inflammatory cascade. A clinical study involving patients with coronary artery disease found that a two-month treatment with PTX significantly decreased the serum concentrations of both Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) compared to a placebo group. nih.gov This suggests that PTX can blunt the endothelial activation that is characteristic of inflammatory conditions like atherosclerosis. nih.gov
| Adhesion Molecule | Treatment Group | Result |
|---|---|---|
| ICAM-1 | Pentoxifylline | Significant decrease in serum levels after 2 months. |
| Placebo | No significant change. | |
| VCAM-1 | Pentoxifylline | Significant decrease in serum levels after 2 months. |
| Placebo | No significant change. |
Pentoxifylline specifically targets the expression of ICAM-1, a critical molecule for inflammatory cell recruitment. nih.gov Studies have shown that PTX can completely inhibit the surface expression of ICAM-1 on human pulmonary epithelial cells that have been activated by pro-inflammatory cytokines. nih.gov This inhibitory effect has also been observed in animal models of acute lung injury, where PTX administration reduced lung injury, possibly by inhibiting the differential expression of ICAM-1. nih.gov Furthermore, PTX has been found to attenuate lipopolysaccharide (LPS)-induced acute liver injury by down-regulating ICAM-1 expression. pcij.net
Modulation of Immune Cell Function
Pentoxifylline also exerts its immunomodulatory effects by directly influencing the properties and functions of immune cells, particularly leukocytes.
Pentoxifylline modulates immune cell function by improving leukocyte deformability. nih.gov This enhanced flexibility of white blood cells is a key component of its hemorheological action. By improving the ability of leukocytes to change shape, PTX helps to decrease endothelial leukocyte adhesion and facilitates their passage through narrow capillaries. nih.gov This action reduces the sequestration of neutrophils in the microvasculature, thereby limiting ischemia-related tissue damage and depressing certain neutrophil functions like degranulation. nih.govmdpi.com
Regulation of Immune Function
Pentoxifylline (PTX) exerts significant immunomodulatory effects by regulating the function of various immune cells and modulating the production of inflammatory mediators. nih.govnih.gov Its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). karger.comwikipedia.orgnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory genes by modulating transcription factors such as NF-κB. nih.govkarger.comdrugbank.com
The regulatory effects of pentoxifylline extend to a broad range of inflammatory cytokines. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation, suppressing its synthesis at both the mRNA and protein levels. nih.govbmj.com Research has demonstrated its ability to inhibit TNF-α secretion from various cells, including peripheral blood monocytes and alveolar macrophages. nih.govatsjournals.org Beyond TNF-α, pentoxifylline down-regulates the expression of other pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and interferon-gamma (IFN-γ). nih.govoup.comnih.gov Conversely, it has been shown to increase the production of anti-inflammatory cytokines like interleukin-10 (IL-10). drugbank.comoup.com
A randomized, double-blind, controlled clinical trial in hemodialysis patients illustrated the clinical impact of these properties, showing a significant reduction in key inflammatory markers. oup.com
Table 1: Effect of Pentoxifylline on Serum Inflammatory Markers in Hemodialysis Patients
| Marker | Pentoxifylline Group (Baseline) | Pentoxifylline Group (Final) | Placebo Group (Baseline) | Placebo Group (Final) |
|---|---|---|---|---|
| TNF-α (pg/mL) | 0.4 (0–2) | 0 (0–0) | 0 (0–0) | 1.2 (0–4) |
| IL-6 (pg/mL) | 9.4 (5–14) | 2.9 (2–5) | 8.0 (5–11) | 8.7 (4–11) |
| CRP (mg/L) | 7.1 (3–20) | 2.6 (1–8) | 4.5 (2–9) | 3.8 (3–23) |
Data from a study on hemodialysis patients, showing median (interquartile range) values. The pentoxifylline group showed a statistically significant decrease (P < 0.05) in all markers compared to the placebo group. oup.com
Pentoxifylline's influence extends to the direct regulation of immune cell activity. It affects neutrophils, T-cells, and macrophages. nih.govatsjournals.orgpatsnap.com In neutrophils, it has been shown to reduce superoxide (B77818) anion production, decrease adhesion to the endothelium, and enhance chemotaxis, which is the directed migration of cells in response to a chemical stimulus. patsnap.comnih.govnih.gov For T-lymphocytes, pentoxifylline can suppress activation and synergistically inhibit the production of IFN-γ and TNF-α in the presence of adenosine. nih.govmdpi.com In macrophages, particularly alveolar macrophages, it potently inhibits both lipopolysaccharide-induced and spontaneous TNF-α production. atsjournals.orgnih.gov
Table 2: In Vitro Research Findings on Pentoxifylline's Inhibition of Cytokine Production
| Cell Type | Condition | Cytokine | Reported Inhibition |
|---|---|---|---|
| Human T-cells | Stimulated (anti-CD3/CD28) | IFN-γ | 49% (with Adenosine) |
| Human T-cells | Stimulated (anti-CD3/CD28) | TNF-α | 69% (with Adenosine) |
| Alveolar Macrophages | Spontaneous production (Sarcoidosis) | TNF-α | 91% (at 0.1 mM PTX) |
| Alveolar Macrophages | Spontaneous production (Sarcoidosis) | TNF-α | 98% (at 1 mM PTX) |
This table summarizes findings from in vitro studies demonstrating the direct inhibitory effect of pentoxifylline on cytokine production by immune cells. nih.govatsjournals.org
The compound's regulatory actions on immune cells translate into functional changes in the immune response. For instance, studies in neonatal mice with defective neutrophil function demonstrated that pentoxifylline could enhance host defense against bacterial infection. nih.gov Furthermore, in the context of tumor immunology, pentoxifylline has been found to alter the balance of tumor-infiltrating lymphocytes by decreasing the proportion of regulatory T-cells while increasing cytotoxic T-cells, thereby favoring an antitumor response. nih.gov
Table 3: Research Findings on the Functional Impact of Pentoxifylline on Immune Cells
| Immune Cell/System | Parameter Measured | Outcome with Pentoxifylline Treatment |
|---|---|---|
| Neutrophils | Superoxide anion production | 40.5% inhibition |
| Host Defense (Neonatal Mice) | Survival rate (S. aureus infection) | Increased from 17% (control) to 51% |
| Tumor-Infiltrating Lymphocytes | Regulatory T-cells | Proportion approximately halved |
| Tumor-Infiltrating Lymphocytes | Cytotoxic T-cells | Proportion approximately doubled |
This table highlights key research findings on how pentoxifylline's immunomodulatory properties affect the functional capabilities of the immune system. nih.govnih.govnih.gov
Antioxidant Activities of Pentoxifylline
Reactive Oxygen Species (ROS) Reduction
Pentoxifylline (B538998) has been shown to directly and indirectly decrease the levels of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. mdpi.comresearchgate.net The compound exhibits free radical-scavenging properties, allowing it to neutralize harmful radicals like hydroxyl and peroxyl. nih.govresearchgate.net
Research indicates that Pentoxifylline can reduce ROS generation from various sources, including activated leukocytes. patsnap.com In experimental models, its efficacy in lowering oxidative stress has been quantified. For instance, in a study on renovascular hypertension, Pentoxifylline treatment significantly reduced the overproduction of ROS in aortic tissues. ahajournals.org Another study found that long-term treatment with Pentoxifylline resulted in a more substantial reduction in hydrogen peroxide (H₂O₂)-induced ROS production compared to short-term treatment. mdpi.comnih.gov This suggests that Pentoxifylline's antioxidant effects can be cumulative. Furthermore, in diabetic kidney disease models, Pentoxifylline administration led to a marked decrease in ROS levels in the aorta, kidney, and plasma. mdpi.com
Table 1: Effect of Pentoxifylline on ROS and Oxidative Stress Markers
| Experimental Model | Marker | Observed Effect | Reference |
|---|---|---|---|
| Renovascular Hypertensive Rats (Aorta) | ROS Production | Reduced from 136% to 21% relative to control | ahajournals.org |
| Human Aortic Endothelial Cells | H₂O₂-induced ROS | Significant reduction, greater with long-term (24h) vs. short-term (2h) treatment | mdpi.comnih.gov |
| Hypercholesterolemic Animals | Plasma Malondialdehyde (MDA) | Reduced by 32% | mdpi.com |
| Hypercholesterolemic Animals | Aortic Malondialdehyde (MDA) | Reduced by 37% | mdpi.com |
Activation of Antioxidant Enzymes
Beyond directly scavenging free radicals, Pentoxifylline enhances the body's intrinsic antioxidant defense systems by activating key antioxidant enzymes. researchgate.net This mechanism provides a more sustained defense against oxidative insults. Studies have demonstrated that Pentoxifylline treatment can increase the levels and activity of several critical enzymes responsible for detoxifying ROS.
The transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Pentoxifylline has been found to activate the Nrf2 pathway, leading to the coordinated upregulation of a suite of antioxidant genes. nih.gov This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov For example, in a model of cerebral ischemia-reperfusion injury, Pentoxifylline treatment significantly increased the levels of SOD. nih.gov Similarly, in studies on ischemia-reperfusion injury in rabbits, treatment with Pentoxifylline led to increased activity of CAT, SOD, and GPx. researchgate.net
Table 2: Pentoxifylline's Influence on Antioxidant Enzyme Activity
| Enzyme | Observed Effect | Model/Context | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased levels/activity | Cerebral Ischemia-Reperfusion, D-Galactose-Induced Aging | nih.govnih.gov |
| Catalase (CAT) | Increased levels/activity | Ischemia-Reperfusion Injury, D-Galactose-Induced Aging | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Increased levels/activity | Ischemia-Reperfusion Injury, D-Galactose-Induced Aging | nih.govresearchgate.net |
| Heme Oxygenase 1 (HO-1) | Upregulated gene expression | D-Galactose-Induced Aging | nih.gov |
Preservation of Cellular Membrane Permeability
Cellular membranes are particularly vulnerable to oxidative damage through a process called lipid peroxidation, where ROS attack lipids, leading to membrane damage and impaired permeability. Pentoxifylline helps preserve cellular membrane integrity primarily by inhibiting this process. nih.gov
The protective effect of Pentoxifylline is evidenced by its ability to reduce the levels of lipid peroxidation byproducts, such as malondialdehyde (MDA) and lipoperoxides. nih.govnih.govnih.gov In a study involving hypertensive patients with type 2 diabetes, Pentoxifylline treatment resulted in a 20.2% reduction in plasma MDA. nih.gov Similarly, in an experimental model of diabetic nephropathy, an 8-week administration of Pentoxifylline caused a significant reduction in lipoperoxide levels in the kidney. nih.gov By preventing the propagation of lipid chain reactions in cell membranes, Pentoxifylline helps maintain their structural and functional integrity. nih.gov
Table 3: Effect of Pentoxifylline on Markers of Lipid Peroxidation
| Marker | Observed Reduction | Model/Context | Reference |
|---|---|---|---|
| Plasma Malondialdehyde (MDA) | 20.2% | Hypertensive Type 2 Diabetes Patients | nih.gov |
| Lipoperoxide Levels (LPOS) | Significant reduction | Streptozotocin-induced Diabetic Kidney in Rats | nih.gov |
Restoration of Glutathione (GSH) Homeostasis
Glutathione (GSH) is a critical intracellular antioxidant that plays a central role in cellular defense against oxidative stress. It directly neutralizes ROS and is a vital cofactor for antioxidant enzymes like glutathione peroxidase. mdpi.com A decrease in the ratio of reduced GSH to its oxidized form (GSSG) is a hallmark of oxidative stress. mdpi.com
Table 4: Impact of Pentoxifylline on Glutathione Levels
| Parameter | Observed Effect | Model/Context | Reference |
|---|---|---|---|
| Blood Reduced Glutathione (GSH) | 4.6% increase | Hypertensive Type 2 Diabetes Patients | nih.gov |
| GSH Levels | Maintenance/Restoration | General antioxidant activity | nih.govnih.gov |
Antifibrotic Properties of Pentoxifylline
General Antifibrotic Actions
Pentoxifylline (B538998) exerts its antifibrotic effects through a combination of anti-inflammatory, antioxidant, and hemorheologic properties. nih.govresearchgate.net The compound is known to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates various cellular functions. nih.gov This increase in cAMP can interfere with the signaling pathways of profibrotic cytokines. nih.gov
Key antifibrotic actions of pentoxifylline include the inhibition of fibroblast proliferation and the suppression of excessive ECM production. researchgate.netescholarship.org Studies have shown that pentoxifylline can reduce the synthesis of major ECM components, including fibrillar collagens (type I and III), proteoglycans, and fibronectin. nih.gov Furthermore, it has been observed to increase the activity of collagenase, an enzyme responsible for the breakdown of collagen, thereby promoting the turnover of dermal cells. mdpi.com These general actions contribute to its potential to attenuate and even reverse fibrotic lesions. nih.gov
Prevention of Fibroproliferation
A hallmark of fibrosis is the excessive proliferation of fibroblasts, the primary cell type responsible for producing ECM components. Pentoxifylline has been shown to potently reduce the proliferation of these cells. In in vitro studies, pentoxifylline significantly inhibited platelet-derived growth factor (PDGF)-driven proliferation of fibroblasts. nih.govnih.gov PDGF is a well-established fibroproliferative factor. nih.gov
The inhibitory effect of pentoxifylline on fibroproliferation is not limited to one cell type. It has been shown to reduce the proliferation of hepatic stellate cells, which are key players in liver fibrosis, as well as renal myofibroblasts. researchgate.net Research on cultured human hepatic myofibroblast-like cells demonstrated a marked reduction in serum-driven cell proliferation upon treatment with pentoxifylline. nih.gov In studies involving CaSki human cervical tumor cells, pentoxifylline treatment led to a significant decrease in cell proliferation, with a reduction of around 50% compared to untreated cells. nih.gov
Inhibition of Fibroproliferation by Pentoxifylline
| Cell Type | Stimulus | Pentoxifylline Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Fibroblasts | Platelet-Derived Growth Factor (PDGF) | Not Specified | Significant reduction in proliferation | nih.govnih.gov |
| Human Hepatic Myofibroblast-like Cells | Serum | Not Specified | Markedly reduced proliferation | nih.gov |
| CaSki Human Cervical Tumor Cells | None (basal) | 1 mM | ~50% reduction in proliferation | nih.gov |
| CaSki Human Cervical Tumor Cells | TNF-α + TGF-β1 | 1 mM | 48% reduction in proliferation | nih.gov |
Inhibition of Type I Collagen Deposition
A defining feature of fibrosis is the excessive accumulation of type I collagen. Pentoxifylline has been shown to directly target this process by inhibiting the synthesis and deposition of this critical ECM protein. In cultured human hepatic myofibroblast-like cells, pentoxifylline reduced the synthesis of secreted collagen by 24% at a concentration of 100 µg/mL and by a significant 67% at 500 µg/mL. nih.gov This reduction was associated with a decrease in procollagen type I messenger RNA (mRNA), indicating that pentoxifylline acts at the pre-translational level. nih.gov
Further studies have demonstrated that pentoxifylline can suppress the synthesis, secretion, and deposition of fibrillar collagens, including type I. nih.gov This inhibitory effect on collagen production has been observed in various cell types, including dermal fibroblasts. nih.gov
Effect of Pentoxifylline on Type I Collagen
| Cell/Tissue Type | Pentoxifylline Concentration | Key Finding | Reference |
|---|---|---|---|
| Human Hepatic Myofibroblast-like Cells | 100 µg/mL | 24% reduction in secreted collagen synthesis | nih.gov |
| Human Hepatic Myofibroblast-like Cells | 500 µg/mL | 67% reduction in secreted collagen synthesis | nih.gov |
| General Fibroblasts | Not Specified | Suppressed synthesis, secretion, and deposition of fibrillar collagens | nih.gov |
Inhibition of Intracellular Signaling in Response to Transforming Growth Factor-beta (TGF-β)
Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that plays a central role in the initiation and progression of fibrosis. Pentoxifylline has been shown to interfere with the TGF-β signaling pathway, a key mechanism underlying its antifibrotic effects.
Studies have demonstrated that pentoxifylline can block the expression of TGF-β1 and the subsequent activation of its downstream signaling mediators, Smad2 and Smad3. karger.comnih.gov In a rat model of crescentic glomerulonephritis, treatment with pentoxifylline significantly reduced renal TGF-β1 mRNA expression from day 3 to day 28. karger.com This blockade of TGF-β1 expression and Smad2/3 activation is a proposed mechanism by which pentoxifylline inhibits renal fibrosis. karger.comnih.gov Furthermore, pentoxifylline has been shown to disrupt TGF-β1 signaling by preventing the nuclear translocation of Smad proteins, which are critical for the transcription of profibrotic genes. researchgate.net In cervical cancer cells, pentoxifylline was found to decrease the effects of TGF-β1 on the expression of mesenchymal proteins. mdpi.com
Pentoxifylline's Impact on TGF-β Signaling
| Model System | Key Effect | Mechanism | Reference |
|---|---|---|---|
| Rat Model of Crescentic Glomerulonephritis | Significant reduction in renal TGF-β1 mRNA expression | Blockade of TGF-β1 expression | karger.com |
| Rat Model of Crescentic Glomerulonephritis | Inhibition of Smad2/3 activation | Blockade of downstream signaling | karger.comnih.gov |
| General Cellular Models | Disruption of SMAD-driven gene transcription | Prevention of Smad nuclear translocation | researchgate.net |
| Cervical Cancer Cells | Decreased TGF-β1-induced mesenchymal protein expression | Inhibition of TGF-β1 effects | mdpi.com |
Mitigation of Fibrosis in Animal Models (e.g., Liver, Kidney)
The antifibrotic efficacy of pentoxifylline has been substantiated in various animal models of organ fibrosis, particularly in the liver and kidneys.
In a pig model of liver fibrosis induced by yellow phosphorus, long-term administration of pentoxifylline prevented the histological changes characteristic of fibrosis and resulted in significantly lower collagen concentrations in liver sections compared to untreated animals. nih.gov In a rat model of secondary biliary fibrosis, a high dose of pentoxifylline over six weeks reduced liver collagen by 24%. nih.gov
In the context of kidney fibrosis, pentoxifylline has demonstrated protective effects in models of crescentic glomerulonephritis and obstructive nephropathy. karger.comnih.gov In a rat model of crescentic glomerulonephritis, pentoxifylline treatment inhibited the accumulation of myofibroblasts and collagen matrix, key features of renal fibrosis. karger.comnih.gov The mechanism for this protection was linked to the blockade of TGF-β1 expression and Smad2/3 activation. karger.comnih.gov
Efficacy of Pentoxifylline in Animal Models of Fibrosis
| Organ | Animal Model | Inducing Agent | Key Findings | Reference |
|---|---|---|---|---|
| Liver | Pig | Yellow Phosphorus | Prevented histological changes; significantly lower liver collagen concentration. | nih.gov |
| Liver | Rat | Bile Duct Occlusion | 24% reduction in liver collagen with high-dose treatment over six weeks. | nih.gov |
| Kidney | Rat | Anti-glomerular Basement Membrane Serum (Crescentic Glomerulonephritis) | Inhibited accumulation of myofibroblasts and collagen matrix. | karger.comnih.gov |
Antiviral Properties of Pentoxifylline
Broad-Spectrum Antiviral Activity in Preclinical Studies
Preclinical investigations have highlighted Pentoxifylline's potential as a broad-spectrum antiviral agent. nih.govkarger.com In vitro studies have shown its inhibitory activity against a variety of both RNA and DNA viruses. nih.gov
Research has documented its effectiveness against several specific viruses:
Herpes Simplex Virus (HSV) nih.govkarger.com
Vaccinia Virus nih.govkarger.com
Rotavirus nih.govkarger.com
Tick-borne Encephalitis Virus nih.govkarger.com
Japanese Encephalitis Virus (JEV): In one study, Pentoxifylline (B538998) inhibited JEV replication in a dose-dependent manner with a 50% inhibitory concentration (IC50) of 50.3 μg/mL. nih.gov
This wide range of activity suggests that Pentoxifylline may target cellular pathways common to the replication of multiple viruses. nih.govkarger.comnih.gov
Table 1: Summary of Preclinical Broad-Spectrum Antiviral Activity of Pentoxifylline
| Virus | Type | Key Findings | Reference |
|---|---|---|---|
| Herpes Simplex Virus | DNA | Demonstrated high antiviral activity. | nih.govkarger.com |
| Vaccinia Virus | DNA | Showed significant inhibitory properties. | nih.govkarger.com |
| Rotavirus | RNA | Exhibited notable antiviral effects. | nih.govkarger.com |
| Tick-borne Encephalitis Virus | RNA | Displayed high antiviral activity. | nih.govkarger.com |
Inhibition of Viral Replication (e.g., HIV-1) in Cell Lines
Pentoxifylline has been shown to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1) in various in vitro settings. karger.comnih.gov This inhibitory effect has been observed in both acutely and chronically infected cell lines, as well as in human peripheral blood mononuclear cells. nih.govkarger.com
In studies involving acutely HIV-1-infected human T cells, Pentoxifylline demonstrated several key effects:
Inhibited the release of the p24 antigen, a key viral protein. nih.gov
Prevented the depletion of CD4+ T cells, which is a hallmark of HIV infection. nih.gov
The mechanism behind this inhibition appears to be multifaceted. One study has suggested that the effect of Pentoxifylline on HIV-1 transduction and replication is at least partially mediated by the suppression of the ATR kinase. nih.gov Interestingly, research indicates that the inhibitory effect of Pentoxifylline on HIV replication is not primarily due to the inhibition of tumor necrosis factor (TNF)-alpha or the activation of nuclear factor-kappa B (NF-κB). nih.gov
Modulation of Viral-induced Inflammatory Responses
A significant aspect of Pentoxifylline's antiviral properties is its ability to modulate the host's inflammatory response to viral infections. karger.comnih.gov Viral infections often trigger an excessive release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm," which can lead to severe tissue damage. nih.govnih.gov
Pentoxifylline exerts its anti-inflammatory effects through several mechanisms:
Inhibition of Phosphodiesterase 4 (PDE4): As a phosphodiesterase inhibitor, Pentoxifylline increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn leads to a reduction in the synthesis of pro-inflammatory cytokines. nih.govkarger.com
Downregulation of Pro-inflammatory Cytokines: Research has shown that Pentoxifylline can reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govkarger.combtsjournals.com
Inhibition of Transcription Factors: Pentoxifylline can downregulate the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT). nih.govkarger.commdpi.com These transcription factors are crucial for the replication of several viruses and the expression of inflammatory genes. nih.govkarger.comembopress.org
By downregulating these pro-inflammatory pathways, Pentoxifylline can help to mitigate the excessive inflammation associated with viral infections, thereby potentially reducing disease severity. nih.govkarger.com
Table 3: Mechanisms of Pentoxifylline in Modulating Viral-Induced Inflammation
| Mechanism | Effect | Key Molecules Involved | Reference |
|---|---|---|---|
| PDE4 Inhibition | Increases intracellular cAMP, reducing pro-inflammatory cytokine synthesis. | cAMP, Protein Kinase A | nih.govkarger.com |
| Cytokine Production | Decreases the release of pro-inflammatory cytokines. | TNF-α, IL-1, IL-6, IFN-γ | nih.govkarger.combtsjournals.com |
Antiproliferative and Chemosensitizing Effects Cancer Research Focus
Inhibition of Tumorigenesis and Cell Proliferation in Cancer Cell Lines
Oxpentifylline has been shown to impede the fundamental processes of tumor development and cancer cell growth across various cancer types. Research indicates that it can reduce tumorigenesis and cell proliferation by modulating key cellular pathways. oaepublish.com For instance, in breast, liver, and colorectal cancer cells, Oxpentifylline's anticancer activity is linked to its ability to modulate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and protein kinase B (Akt) pathways. oaepublish.com
In a rodent model of inflammation-related colon tumorigenesis, administration of Oxpentifylline significantly inhibited the development of colorectal tumors. nih.gov This inhibitory effect was associated with a reduction in oxidative stress markers and pro-inflammatory cytokines within the colon mucosa. nih.gov Furthermore, studies on B16F10 melanoma cells have demonstrated that Oxpentifylline significantly inhibits in vitro proliferation in a concentration-dependent manner. nih.gov It also exhibits antiproliferative actions by inhibiting cell adhesion and the secretion of matrix metalloproteinases (MMPs). mdpi.com In triple-negative breast cancer and hepatocellular carcinoma cells, Oxpentifylline has been observed to cause cell cycle arrest and increase cell death. oaepublish.com
| Cancer Type | Cell Line(s) | Observed Effects | Associated Pathways/Mechanisms |
|---|---|---|---|
| Melanoma | B16F10 | Inhibited cell proliferation, adhesion, and secretion of MMPs. nih.govmdpi.com | - |
| Colon Cancer | In vivo rat model | Significantly inhibited colorectal tumor development. nih.gov | Reduced oxidative stress and pro-inflammatory cytokines. nih.gov |
| Breast, Liver, Colorectal Cancer | Not specified | Reduced tumorigenesis and cell proliferation. oaepublish.com | Modulation of MAPK/ERK and Akt pathways. oaepublish.com |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460, A549 and resistant counterparts | Reduced cell growth. oaepublish.com | - |
Induction of Apoptosis in Cancer Cells
A key aspect of Oxpentifylline's anticancer potential is its ability to induce apoptosis, or programmed cell death, in malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Studies have shown that Oxpentifylline can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov
In mouse leukemic L1210 cells, Oxpentifylline was found to stimulate drug-induced apoptosis when used in combination with chemotherapeutic agents like cisplatin and camptothecin. nih.gov This effect was observed to reduce the time necessary for the onset of apoptosis. nih.govresearchgate.net Research on human prostate cancer cells (PC3) revealed that Oxpentifylline not only induces significant apoptosis on its own but also enhances the apoptotic effects of the chemotherapy drug Docetaxel. proquest.com This combined treatment led to increased activity of caspases-3, -8, and -9, which are key executioner enzymes in the apoptotic cascade. proquest.com Similarly, in sensitive non-small cell lung cancer (NSCLC) NCI-H460 cells, Oxpentifylline significantly increased the percentage of cell death in a concentration-dependent manner. oaepublish.com The sensitization of multidrug-resistant mouse leukemia L1210/VCR cells to vincristine by Oxpentifylline is also correlated with the stimulation of apoptosis, involving the activation of caspase-3 and caspase-9. nih.gov
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Leukemia | L1210 | Stimulated drug-induced apoptosis in combination with cisplatin and camptothecin. nih.gov |
| Prostate Cancer | PC3 | Induced apoptosis per se and increased apoptosis generated by Docetaxel; increased caspase-3, -8, and -9 activity. proquest.com |
| Non-Small Cell Lung Cancer | NCI-H460 (sensitive) | Significantly increased the percentage of cell death in a concentration-dependent manner. oaepublish.com |
| Leukemia (multidrug-resistant) | L1210/VCR | Sensitization to vincristine correlated with stimulation of apoptosis and activation of caspase-3 and -9. nih.gov |
Cell Cycle Arrest in Cancer Cells
Oxpentifylline can interfere with the cancer cell cycle, a fundamental process that governs cell division and proliferation. By halting the cell cycle at specific checkpoints, Oxpentifylline prevents cancer cells from replicating.
In several cancer types, including breast, liver, and colorectal cancer, Oxpentifylline has been shown to induce cell cycle arrest. oaepublish.com Specifically, in non-small cell lung cancer (NSCLC) cell lines (both sensitive and multidrug-resistant), Oxpentifylline caused a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle. oaepublish.comnih.gov In the resistant NCI-H460/R cell line, this was accompanied by a significant decrease in the percentage of cells in the S and G2/M phases. oaepublish.com Studies on B16F10 melanoma cells also observed a significant inhibition in the G1-S phase transition following treatment with Oxpentifylline. nih.gov Furthermore, research on PC3 human prostate cancer cells showed that both Oxpentifylline and Docetaxel, as well as their combination, blocked the cell cycle in the G1 phase. proquest.com
Modulation of Multidrug Resistance Proteins (e.g., P-glycoprotein)
A major obstacle in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapy drugs. This is often mediated by ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.
Oxpentifylline has been investigated for its ability to modulate these resistance mechanisms. In multidrug-resistant mouse leukemic L1210/VCR cells, which overexpress P-gp, Oxpentifylline was found to downregulate the expression of the P-gp protein. nih.gov It was also shown to decrease the expression of the mdr1 gene, which codes for P-gp. nih.gov This downregulation of P-gp contributes to an enhanced intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922). nih.gov Studies on NSCLC cell lines also showed that Oxpentifylline reduced the expression levels of P-gp. oaepublish.com By inhibiting the function and expression of these efflux pumps, Oxpentifylline can help to reverse multidrug resistance and restore the sensitivity of cancer cells to chemotherapy. mdpi.com
Chemosensitizing Effects in Cancer Cell Lines and Xenograft Models (e.g., Non-Small Cell Lung Cancer, Pancreatic Cancer)
Oxpentifylline has demonstrated significant potential as a chemosensitizing agent, meaning it can enhance the efficacy of standard chemotherapeutic drugs. This effect has been observed in various cancer models, including notoriously difficult-to-treat cancers like non-small cell lung cancer (NSCLC) and pancreatic cancer. oaepublish.comproquest.comnih.gov
In pairs of sensitive and multidrug-resistant NSCLC cell lines, Oxpentifylline sensitized the cells to different chemotherapy regimens, including paclitaxel, vinorelbine, and carboplatin. nih.govproquest.com The combination of Oxpentifylline with these drugs resulted in a significant reduction in cell growth compared to treatment with the individual drugs alone. proquest.com For example, combining Oxpentifylline with paclitaxel or carboplatin significantly decreased the percentage of cell growth in A549 and its resistant counterpart cell lines. oaepublish.com Research has also indicated that Oxpentifylline increased the response of pancreatic cancer cells to gemcitabine (B846) treatment. oaepublish.comnih.gov The chemosensitizing effect of Oxpentifylline has also been reported in cervical and prostate cancer models. oaepublish.comnih.gov
| Cancer Type | Cell Line(s)/Model | Chemotherapeutic Agent(s) | Observed Effect |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460/RH460, A549/A549-CDR2 | Paclitaxel, Vinorelbine, Carboplatin | Sensitized both sensitive and MDR cells to chemotherapy, causing a significant reduction in cell growth. nih.govproquest.com |
| Pancreatic Cancer | Pancreatic cancer cells | Gemcitabine | Increased the response of cancer cells to treatment. oaepublish.comnih.gov |
| Leukemia | L1210 | Cisplatin, Camptothecin | Decreased the drug concentrations necessary for the induction of apoptosis. nih.gov |
| Prostate Cancer | PC3 | Docetaxel | Sensitized tumor cells to apoptosis induced by the chemotherapy drug. proquest.com |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Oxpentifylline has been shown to possess anti-angiogenic properties, thereby interfering with this crucial support system for tumors. nih.gov
In a study using B16-F10 melanoma cells injected into mice, Oxpentifylline treatment led to a significant inhibition of tumor-induced angiogenesis, which was associated with reduced incipient tumor volumes. nih.gov The mechanism behind this effect is partly attributed to its antiproliferative action on endothelial cells, the cells that line blood vessels. nih.gov Further research has shown that Oxpentifylline can inhibit angiogenesis by targeting the STAT3 signaling pathway in melanoma. nih.gov In mouse proepicardial explant cultures, Oxpentifylline was found to indirectly inhibit angiogenesis by decreasing the expression of Dll4 and Notch1, key signaling molecules in vessel development. nih.gov
Inhibition of Pro-angiogenesis Factor Release (e.g., VEGF-A, VEGF-C)
The anti-angiogenic effects of Oxpentifylline are also linked to its ability to inhibit the release and function of key pro-angiogenic factors, most notably the Vascular Endothelial Growth Factor (VEGF) family. nih.gov
Studies have indicated that Oxpentifylline may inhibit the release of VEGF-A and VEGF-C. nih.gov The compound has been shown to downregulate the expression of VEGF and its receptors, VEGFR1 and VEGFR2. nih.gov In melanoma models, Oxpentifylline treatment resulted in the downregulation of various STAT3-regulated gene products, including VEGF. nih.gov It also disrupts the VEGF-VEGFR2 autocrine/paracrine signaling loop. nih.gov By reducing the levels of these potent pro-angiogenic factors, Oxpentifylline helps to suppress the formation of new blood vessels that tumors need to survive and grow. nih.gov
Inhibition of VEGF-VEGFR2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are pivotal players in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels. Oxpentifylline has been shown to interfere with this critical pathway through various mechanisms, thereby exerting its antiproliferative and chemosensitizing effects.
Detailed Research Findings
Research has demonstrated that Oxpentifylline can disrupt the VEGF-VEGFR2 signaling axis in cancer cells, leading to a reduction in angiogenesis and tumor progression. nih.govnih.gov This inhibitory action is largely attributed to its ability to downregulate the expression of both VEGF and its receptors, VEGFR1 and VEGFR2. sapub.org
One of the key mechanisms through which Oxpentifylline exerts this effect is by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a transcription factor that, when activated, promotes the expression of various genes involved in cell growth, survival, and angiogenesis, including VEGF. johnshopkins.eduarvojournals.org By inhibiting the phosphorylation and activation of STAT3, Oxpentifylline effectively reduces the downstream expression of VEGF, thereby cutting off a crucial signal for blood vessel formation in the tumor microenvironment. nih.govsapub.org
Furthermore, studies have indicated that Oxpentifylline can disrupt a VEGF-VEGFR2 autocrine/paracrine signaling loop within tumor cells. nih.gov This feedback loop, where cancer cells both produce VEGF and express its receptors, allows for self-stimulation of growth and survival. elsevierpure.comnih.govnih.gov By interrupting this loop, Oxpentifylline hinders the tumor's ability to sustain its own growth signals.
The antiproliferative effects of Oxpentifylline are not limited to tumor cells alone but also extend to endothelial cells. By inhibiting the proliferation of endothelial cells, Oxpentifylline directly impedes the process of angiogenesis. nih.gov This action is crucial in limiting the supply of nutrients and oxygen to the growing tumor.
In the context of chemosensitization, Oxpentifylline has been observed to enhance the efficacy of cytotoxic drugs like cisplatin in non-small cell lung cancer (NSCLC) cells. nih.govnih.govresearchgate.net While the complete picture of this synergy is still being elucidated, the inhibition of the STAT3 pathway, which is implicated in drug resistance, likely plays a significant role. nih.gov By dampening the survival signals mediated by pathways like STAT3 and, consequently, VEGF-VEGFR2, Oxpentifylline may lower the threshold for chemotherapy-induced cancer cell death.
The following tables summarize the key research findings on the effects of Oxpentifylline on the VEGF-VEGFR2 signaling pathway and its downstream consequences.
Table 1: Mechanistic Effects of Oxpentifylline on VEGF-VEGFR2 Signaling
| Mechanism of Action | Target Cells | Observed Effect | Reference |
| Downregulation of VEGF, VEGFR1, and VEGFR2 expression | B16F10 melanoma cells | Reduced expression of key angiogenic factors and their receptors. | sapub.org |
| Inhibition of STAT3 Signaling | B16F10 melanoma cells | Suppression of a key transcriptional activator of VEGF. | nih.govsapub.org |
| Disruption of VEGF-VEGFR2 Autocrine/Paracrine Loop | Cancer cells | Interruption of self-stimulatory growth and survival signals. | nih.gov |
| Inhibition of Endothelial Cell Proliferation | Endothelial cells | Direct anti-angiogenic effect by halting blood vessel formation. | nih.gov |
Table 2: Functional Outcomes of Oxpentifylline-Mediated VEGF-VEGFR2 Inhibition
| Functional Outcome | Cancer Model | Details | Reference |
| Antiproliferative Effects | B16F10 melanoma | Inhibition of tumor growth through anti-angiogenic mechanisms. | sapub.org |
| Chemosensitizing Effects | Non-small cell lung cancer (NSCLC) | Enhanced sensitivity to conventional chemotherapy, linked to STAT3 inhibition. | nih.govnih.govresearchgate.net |
Methodological Approaches in Pentoxifylline Research
In Vitro Cellular Assays
A variety of cell culture models have been employed to investigate the multifaceted effects of pentoxifylline (B538998).
RAW 264.7 Cells: These murine macrophage-like cells are frequently used to study the immunomodulatory and anti-inflammatory properties of pentoxifylline. plos.orgmdpi.com Research has shown that pentoxifylline's effects on RAW 264.7 cells are dose-dependent. For instance, a low dose (10 μg/mL) was found to enhance RAS/NFkB signaling, proliferation, and differentiation, while a high dose (300 μg/mL) tended to suppress these effects. plos.orgnih.gov Studies have also explored how pentoxifylline can modulate inflammatory responses in these cells when stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net
Human Peritoneal Mesothelial Cells (HPMCs): HPMCs are utilized in studies investigating peritoneal fibrosis, a serious complication of long-term peritoneal dialysis. Research has demonstrated that pentoxifylline can inhibit the proliferation of HPMCs and reduce collagen synthesis, suggesting a potential role in mitigating peritoneal fibrosis. nih.govresearchgate.net It has been shown to inhibit transforming growth factor-beta (TGF-β)-induced collagen gene expression in these cells by modulating specific signaling pathways. nih.govoup.com Furthermore, pentoxifylline has been observed to inhibit the epithelial-to-mesenchymal transition of PMCs induced by fibrin, a process implicated in peritoneal fibrosis. plos.org
Cancer Cell Lines: The anti-neoplastic potential of pentoxifylline has been investigated across a range of cancer cell lines. Studies have reported its efficacy in cell lines derived from prostate, breast, and colon cancers, as well as hepatocarcinoma, monocytic leukemia, and cutaneous T-cell lymphoma. researchgate.net In non-small cell lung cancer (NSCLC) cell lines, pentoxifylline has been shown to reduce cell growth and interfere with the cell cycle. oaepublish.com It has also been observed to induce apoptosis in various cancer cells, including human monocytic leukemia (U937) and retinoblastoma (Y79) cells. nih.gov Additionally, in a Hodgkin's disease cell line (Hs-445), pentoxifylline was found to enhance the apoptotic effects of doxorubicin (B1662922) and bleomycin (B88199). mdpi.com
Table 1: Effects of Pentoxifylline on Different Cell Culture Models
| Cell Line | Key Findings |
|---|---|
| RAW 264.7 | Dose-dependent effects on proliferation and signaling pathways. plos.orgnih.gov |
| HPMCs | Inhibition of cell growth and collagen synthesis. nih.govresearchgate.net |
| Cancer Cell Lines | Reduction of cell growth, induction of apoptosis, and cell cycle arrest. researchgate.netoaepublish.comnih.gov |
Immunoprecipitation-High Performance Liquid Chromatography (IP-HPLC) is a powerful technique used to analyze global protein expression changes in response to pentoxifylline treatment. This method allows for the quantification of a wide range of proteins, providing a comprehensive overview of the cellular response.
In a study utilizing RAW 264.7 cells, IP-HPLC was employed to compare the effects of a low (10 μg/mL) and high (300 μg/mL) dose of pentoxifylline. plos.orgnih.govnih.gov The results revealed that the low dose increased the expression of proteins related to proliferation, epigenetic modification, and signaling pathways like RAS and NFkB. plos.orgnih.gov Conversely, the high dose led to a decrease in these proteins and an increase in markers of apoptosis and fibrosis. plos.orgnih.gov This detailed protein expression profiling helps to elucidate the dose-dependent mechanisms of pentoxifylline's action. plos.orgnih.govnih.gov
The impact of pentoxifylline on the production of reactive oxygen species (ROS) has been investigated using various assays. In human neutrophils, flow cytometry has been used to quantify the intracellular conversion of dihydrorhodamine 123 to rhodamine 123, a measure of reactive oxygen intermediate generation. nih.gov These studies have shown that in vitro treatment with pentoxifylline can diminish neutrophil ROS production. nih.gov
In another study involving human spermatozoa, a lucigenin (B191737) chemiluminescent probe was used to measure ROS production. nih.gov The findings indicated that higher concentrations of pentoxifylline significantly reduced ROS generation. nih.gov Additionally, the thiobarbituric acid (TBA) assay for malondialdehyde (MDA) was used to assess lipid peroxidation, a consequence of ROS-induced damage. nih.gov
Pentoxifylline is known to be a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The quantification of these cyclic nucleotides is crucial for understanding this aspect of pentoxifylline's mechanism of action.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the quantification of cAMP and cGMP in experimental settings. nih.gov Studies have utilized this technique to assess the ability of pentoxifylline to inhibit different PDE enzymes, such as PDE3 and PDE5, by measuring the breakdown of cAMP and cGMP. nih.gov These experiments have been conducted at various temperatures to determine if the inhibitory effects of pentoxifylline are temperature-dependent. nih.gov
Table 2: Effect of Pentoxifylline on PDE Inhibition and Cyclic Nucleotide Levels
| Parameter | Method | Finding |
|---|---|---|
| cAMP/cGMP Levels | LC-MS/MS | Pentoxifylline inhibits PDE-mediated breakdown of cAMP and cGMP. nih.gov |
| PDE3/PDE5 Inhibition | Enzyme Inhibition Assays | Pentoxifylline demonstrates inhibitory activity against both PDE3 and PDE5. nih.gov |
Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) are standard molecular biology techniques widely used in pentoxifylline research to analyze changes in protein and gene expression, respectively.
Western Blot: This technique has been used to confirm the findings from broader protein profiling methods like IP-HPLC. For example, in RAW 264.7 cells, Western blotting has been used to detect changes in the expression of specific proteins related to proliferation (e.g., Ki-67), signaling pathways (e.g., Wnt/β-catenin), and inflammation (e.g., TNFα). nih.gov In studies with HPMCs, Western blotting has been employed to determine the activity of MAPK kinases and the expression of SMAD proteins, which are involved in TGF-β signaling. nih.gov
RT-PCR: This method is used to quantify changes in messenger RNA (mRNA) levels, providing insights into how pentoxifylline affects gene expression. In a study on the effects of pentoxifylline on learning and memory impairment induced by LPS, RT-PCR was used to evaluate the expression of genes related to apoptosis, such as Bax, Bcl-2, and Caspase-3, in the hippocampus. sid.ir
Flow cytometry is a versatile and powerful tool for analyzing the cell cycle and apoptosis at the single-cell level. nih.govresearchgate.net This methodology has been extensively used to investigate the effects of pentoxifylline on cancer cells and other cell types.
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Studies on NSCLC cells have shown that pentoxifylline can cause an increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest. oaepublish.com In HPMCs, pentoxifylline has been shown to arrest the cells in the G1 phase. nih.gov In a Hodgkin's disease cell line, pentoxifylline was found to abrogate the G2 cell cycle arrest induced by doxorubicin. mdpi.com
Apoptosis Analysis: Flow cytometry can also be used to detect various hallmarks of apoptosis. nih.govresearchgate.net This can include the externalization of phosphatidylserine (B164497) on the cell surface (detected by annexin (B1180172) V staining), changes in mitochondrial membrane potential, and the activation of caspases. mdpi.commdpi.com In sensitive and multidrug-resistant NSCLC cells, flow cytometry has been used to demonstrate that pentoxifylline can increase cell death. oaepublish.com In a Hodgkin's disease cell line, this technique was used to show that pentoxifylline, particularly in combination with bleomycin, significantly induced apoptosis and increased the activity of caspases-3, -8, and -9. mdpi.com
Preclinical Animal Models
Pentoxifylline has been extensively studied in a variety of preclinical animal models to elucidate its therapeutic potential across a spectrum of diseases. These models are crucial for understanding the compound's mechanisms of action before clinical application.
Models of Fibrotic Diseases (e.g., Liver Fibrosis, Diabetic Kidney Disease)
Animal models of fibrotic diseases have been instrumental in demonstrating the anti-fibrotic effects of pentoxifylline. In models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4) or bile duct ligation in rats, pentoxifylline has been shown to reduce the proliferation and myofibroblastic differentiation of hepatic stellate cells and portal fibroblasts. nih.gov A study using a yellow phosphorus-induced liver fibrosis model in pigs found that long-term oral administration of pentoxifylline prevented the expected biochemical and histological changes associated with fibrosis, including a significant reduction in collagen concentration in the liver. nih.govnih.gov
In the context of diabetic kidney disease, streptozotocin-induced diabetic rat models have been employed to study the effects of pentoxifylline. nih.govpbfluids.com In these models, pentoxifylline treatment has been associated with a reduction in renal inflammation, as evidenced by decreased urinary monocyte chemoattractant protein-1 (MCP-1) and monocytic infiltration, as well as a reduction in proteinuria. pbfluids.com Furthermore, studies in alloxan-induced diabetic rats have also highlighted the anti-inflammatory effects of pentoxifylline, noting a decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Another significant finding in these models is the potential of pentoxifylline to positively impact Klotho, a protein predominantly expressed in the kidneys that is related to kidney health. nih.govresearchgate.net
The bleomycin (BLM)-induced pulmonary fibrosis model in mice is another widely used model to investigate idiopathic pulmonary fibrosis (IPF). frontiersin.orgthoracic.org In this model, pentoxifylline administration has been shown to inhibit the development of pulmonary fibrosis and cellular senescence. frontiersin.org The anti-fibrotic effects were observed through the downregulation of fibrosis-related genes such as alpha-1 type I collagen (Col1a1), alpha-smooth muscle actin (Acta2), fibronectin 1 (Fn1), and transforming growth factor-beta 1 (Tgfb1). frontiersin.org
Table 1: Preclinical Models of Fibrotic Diseases for Pentoxifylline Research
| Disease Model | Animal | Inducing Agent | Key Findings with Pentoxifylline |
|---|---|---|---|
| Liver Fibrosis | Pig | Yellow Phosphorus | Prevented elevations in liver enzymes, reduced serum albumin reduction, and lowered collagen concentration. nih.govnih.gov |
| Liver Fibrosis | Rat | Carbon Tetrachloride (CCl4) | Reduced fibroproliferation and myofibroblastic differentiation of hepatic stellate cells. nih.gov |
| Liver Fibrosis | Rat | Bile Duct Ligation | Reduced proliferation and myofibroblastic differentiation of portal fibroblasts. nih.gov |
| Diabetic Kidney Disease | Rat | Streptozotocin | Ameliorated sodium retention and renal hypertrophy; reduced renal TNF-α, IL-1, and IL-6 expression. nih.gov |
| Diabetic Kidney Disease | Rat | Alloxan | Decreased levels of TNF-α and IL-6. nih.gov |
Models of Inflammatory Conditions (e.g., Sepsis, Lung Injury)
The anti-inflammatory properties of pentoxifylline have been extensively investigated in various animal models of inflammatory conditions. In a rat model of fulminant intra-abdominal sepsis induced by cecal perforation, pentoxifylline treatment improved survival rates and significantly reduced blood concentrations of TNF-α, IL-6, lactate, and endothelin-1. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced sepsis model in rats, pentoxifylline demonstrated a protective effect on the gastric mucosa by restoring phosphatidylcholine production. mdpi.com
In models of acute lung injury, pentoxifylline has shown significant therapeutic potential. In a sepsis-induced lung dysfunction model in ventilated rats, pentoxifylline treatment resulted in higher arterial oxygenation, lower cellular influx, reduced protein leakage, and decreased malondialdehyde and TNF-α concentrations in bronchoalveolar lavage (BAL). nih.gov Another model of acute lung injury induced by microemboli in isolated blood-perfused rat lungs showed that pretreatment with pentoxifylline prevented the increase in pulmonary arterial pressure, lung weight gain, and protein concentration in the lavage fluid. nih.gov Furthermore, in a hydrochloric acid (HCl)-induced lung injury model in rats, pretreatment with pentoxifylline improved oxygenation and reduced TNF-α concentration in the BAL. nih.gov
Pentoxifylline's antihyperalgesic effect has been studied in several experimental pain models in mice and rats, where it was found to inhibit the writhing response induced by acetic acid and zymosan, as well as zymosan-induced articular hyperalgesia. nih.gov This effect is associated with the inhibition of TNF-α and IL-1β release. nih.gov
Table 2: Preclinical Models of Inflammatory Conditions for Pentoxifylline Research
| Condition Model | Animal | Inducing Agent | Key Findings with Pentoxifylline |
|---|---|---|---|
| Sepsis | Rat | Cecal Perforation | Improved survival; reduced blood levels of TNF-α, IL-6, lactate, and endothelin-1. nih.gov |
| Sepsis | Rat | Lipopolysaccharide (LPS) | Protected gastric mucosa by restoring phosphatidylcholine production. mdpi.com |
| Sepsis-induced Lung Dysfunction | Rat | Escherichia coli | Higher arterial oxygenation; lower cellular influx, protein leakage, and malondialdehyde in BAL. nih.gov |
| Acute Lung Injury | Rat | Microemboli (Calcium Chloride) | Prevented increase in pulmonary arterial pressure and lung weight gain. nih.gov |
| Acute Lung Injury | Rat | Hydrochloric Acid (HCl) | Improved oxygenation; reduced TNF-α concentration in BAL. nih.gov |
Models for Oxidative Stress Studies
Pentoxifylline's ability to mitigate oxidative stress has been demonstrated in several preclinical models. In a study on aged rats, pentoxifylline treatment was found to enhance antioxidative capability and promote mitochondrial biogenesis, leading to improved behavioral deficits. aging-us.com This was evidenced by a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the GSH/GSSG ratio, indicating a better oxidative balance in the brain. aging-us.com
In a rat model of abdominal compartment syndrome, which is known to induce oxidative damage, pentoxifylline was effective in reducing free oxygen radicals and oxidative damage. researchgate.net Another study on a caerulein-induced chronic pancreatitis model in rats showed that pentoxifylline administration normalized oxidative stress markers, including MDA, catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and total glutathione (GSH) activities. researchgate.net Furthermore, pentoxifylline has been shown to attenuate oxidative stress-induced renal injury by reducing the activity of NADPH oxidase. nih.gov
Table 3: Preclinical Models for Oxidative Stress Studies of Pentoxifylline
| Condition Model | Animal | Inducing Agent/Condition | Key Findings with Pentoxifylline |
|---|---|---|---|
| Aging | Rat | Natural Aging | Enhanced antioxidative capability, promoted mitochondrial biogenesis, reduced brain MDA levels, and increased GSH/GSSG ratio. aging-us.com |
| Abdominal Compartment Syndrome | Rat | Induced Syndrome | Reduced free oxygen radicals and oxidative damage. researchgate.net |
| Chronic Pancreatitis | Rat | Caerulein | Normalized oxidative stress markers (MDA, CAT, SOD, GPx, GSH). researchgate.net |
Models for Studying Immunomodulatory Effects
The immunomodulatory properties of pentoxifylline have been investigated in models of autoimmune and inflammatory diseases. In a rat model of experimental autoimmune myocarditis (EAM), a model for dilated cardiomyopathy, oral administration of pentoxifylline significantly reduced the severity of the disease. nih.gov This was associated with a reduction in the mRNA expression of TNF-α, IL-4, IL-6, and IL-10 in peripheral blood mononuclear cells. nih.gov In vitro, pentoxifylline was also shown to suppress T cell proliferation and inhibit TNF-α and interferon-gamma production. nih.gov
In a mouse model of cephalic ligation and puncture-induced acute respiratory distress syndrome (ARDS), pretreatment with pentoxifylline attenuated lung injury and reduced the mortality rate. nih.gov This effect was linked to an increase in splenic cAMP levels and a decrease in the number of Treg and Th17 cells. nih.gov
Table 4: Preclinical Models for Immunomodulatory Effects of Pentoxifylline
| Condition Model | Animal | Inducing Agent/Condition | Key Findings with Pentoxifylline |
|---|---|---|---|
| Experimental Autoimmune Myocarditis (EAM) | Rat | Cardiac Myosin Immunization | Reduced severity of EAM; decreased mRNA expression of TNF-α, IL-4, IL-6, and IL-10 in peripheral blood mononuclear cells. nih.gov |
Cancer Xenograft Models
Pentoxifylline has been evaluated in combination with chemotherapy in cancer xenograft models, demonstrating its potential to enhance the efficacy of standard anticancer drugs. In a human pancreatic tumor xenograft model, the combination of pentoxifylline and gemcitabine (B846) resulted in a significant reduction in tumor growth rate compared to gemcitabine alone. nih.gov This enhanced efficacy was associated with improved drug delivery to the tumor tissue, which was attributed to a reduction in stromal collagen matrix. nih.gov
In a human prostate cancer xenograft model, the combination of pentoxifylline with suberoylanilide anilide hydroxamic acid (SAHA) showed a higher survival rate compared to either drug alone. nih.gov Similarly, in a human colon cancer xenograft model, this combination therapy resulted in the longest survival rate and the lowest tumor weight. nih.gov Studies on human hepatocellular carcinoma xenografts in mice also showed that intraperitoneal injection of pentoxifylline significantly reduced tumor growth. researchgate.net
Table 5: Cancer Xenograft Models for Pentoxifylline Research
| Cancer Type | Animal Model | Key Findings with Pentoxifylline |
|---|---|---|
| Pancreatic Cancer | Human pancreatic tumor xenograft | In combination with gemcitabine, significantly reduced tumor growth rate by improving drug delivery. nih.gov |
| Prostate Cancer | Human prostate cancer xenograft | In combination with SAHA, showed a higher survival rate. nih.gov |
| Colon Cancer | Human colon cancer xenograft | In combination with SAHA, resulted in the longest survival rate and lowest tumor weight. nih.gov |
Analytical and Detection Methodologies
A variety of analytical methods have been developed and validated for the determination of pentoxifylline and its metabolites in biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a commonly employed technique. One method utilizes a reversed-phase C18 column with UV detection at 274 nm for the separation of pentoxifylline and its impurities in tablet dosage forms. derpharmachemica.com Another HPLC method for the determination of pentoxifylline and its metabolites in human plasma involves solid-phase extraction followed by separation on a RP-18 column and UV detection at 275 nm. nih.gov
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for their high sensitivity and specificity. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the quantification of pentoxifylline in beagle plasma, utilizing a phenyl-hexyl column and multiple reaction monitoring (MRM) for detection. nih.gov Another LC-MS/MS method allows for the simultaneous quantification of pentoxifylline and its active metabolites, lisofylline and 1-(3-carboxypropyl)-3,7-dimethylxanthine, in rat plasma. dntb.gov.ua
Table 6: Analytical and Detection Methodologies for Pentoxifylline
| Method | Matrix/Sample | Column | Detection | Key Parameters |
|---|---|---|---|---|
| RP-HPLC | Tablet dosage forms | LiChrosorb C18 | UV (274 nm) | Mobile phase: water, methanol (B129727), o-phosphoric acid, and tetrahydrofuran (B95107) (80:20:1:3 v/v/v/v). derpharmachemica.com |
| HPLC | Human plasma | LiChrospher 100 RP-18 | UV (275 nm) | Mobile phase: water-dioxan-acetonitrile (87:6.5:6.5, v/v/v) acidified with acetic acid (0.5%, v/v). nih.gov |
| UPLC-MS/MS | Beagle plasma | Kinetex Phenyl-Hexyl | Positive ionization mode with multiple reaction monitoring (MRM) | Mobile phase: 0.2% formic acid and 5mM ammonium (B1175870) formate (B1220265) water (A) and methanol (B) with gradient elution. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the determination of pentoxifylline and its metabolites in various biological samples, including human plasma and microbial extracts. nih.govnih.gov This technique offers the necessary sensitivity and selectivity to quantify these compounds, often at low concentrations, which is essential for pharmacokinetic studies. creative-enzymes.com
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a more polar mobile phase. nih.gov Sample preparation is a critical first step to remove interfering substances from the biological matrix. Methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed to isolate pentoxifylline and its metabolites from plasma proteins and other endogenous components. nih.govcreative-enzymes.com
The chromatographic separation is typically achieved on a C18 column. nih.govnih.gov The mobile phase composition is optimized to achieve good resolution between the parent drug and its various metabolites. A typical mobile phase might consist of a mixture of water, acetonitrile, and other organic modifiers, often with the pH adjusted using acids like acetic or phosphoric acid to ensure the compounds are in a suitable ionic state for separation. nih.govnih.gov
Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set at the absorbance maximum of pentoxifylline, which is around 273-275 nm. nih.govsemanticscholar.org The method's validation is crucial and includes establishing linearity, accuracy, precision, and the limit of quantitation (LOQ). creative-enzymes.com For instance, one validated HPLC-UV method for pentoxifylline in human plasma demonstrated a linear range of 15-400 ng/mL with an LOQ of 15 ng/mL. creative-enzymes.com More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer even greater sensitivity and specificity for the determination of pentoxifylline and its metabolites. nih.gov
Table 1: Examples of HPLC Methods for Pentoxifylline Determination
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Sample Matrix | Human Plasma | Microbial Extracts | Human Plasma |
| Sample Preparation | Solid-Phase Extraction | Dichloromethane-2-propanol Extraction | Solid-Phase Extraction |
| Stationary Phase | LiChrospher 100 RP-18 (5 µm) | C18 column | C18 |
| Mobile Phase | Water:Dioxan:Acetonitrile (87:6.5:6.5, v/v/v) with 0.5% Acetic Acid | Methanol:Phosphoric Acid (0.02 M, pH 5) (3:7) | Methanol:Acetonitrile:10 mM Phosphate Buffer pH 2.6 |
| Detection | UV at 275 nm | Not specified | UV at 273 nm |
| Linear Range | Not specified | Not specified | 15-400 ng/mL |
| Limit of Quantitation (LOQ) | 25 ng/mL | Not specified | 15 ng/mL |
| Internal Standard | 7-(2'-chloroethyl)theophylline | Not specified | Chloramphenicol |
| Reference | nih.gov | nih.gov | creative-enzymes.com |
Spectrophotometric and Fluorometric Assays for Biochemical Parameters
Beyond quantifying the drug and its metabolites, research into pentoxifylline often involves assessing its effects on various biochemical parameters. Spectrophotometric and fluorometric assays are fundamental in this regard due to their widespread availability, simplicity, and cost-effectiveness. nih.gov
Spectrophotometric Assays
Spectrophotometry is frequently used for the quantitative analysis of pentoxifylline in pharmaceutical formulations. nih.gov These methods are based on the principle that the drug absorbs light at a specific wavelength. For pentoxifylline, the maximum absorption is typically observed around 271-275 nm in solvents like 0.1N NaOH or water. nih.govnih.gov The concentration of the drug is determined by measuring the absorbance and applying the Beer-Lambert law. semanticscholar.org
Kinetic spectrophotometric methods have also been developed. One such method involves the reaction of pentoxifylline with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, which produces an orange-colored product with an absorbance maximum at 472 nm. nih.gov The rate of the reaction can be monitored over time to determine the concentration of pentoxifylline. nih.gov These methods are valued for their simplicity and suitability for quality control laboratories. nih.gov
Table 2: Examples of Spectrophotometric Methods for Pentoxifylline
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Application | Assay of coated tablets | Bulk drug and formulation | Kinetic determination |
| Solvent/Reagent | Buffer pH 1.2 | Water | 1,2-Naphthoquinone-4-Sulphonate (NQS) |
| λmax (nm) | 273 | 275 | 472 |
| Linear Range (µg/mL) | 11.0 - 20.0 | 5 - 30 | 10 - 120 |
| Correlation Coefficient (r) | 0.9996 | 0.9997 | 0.9987 - 0.9998 |
| Reference | semanticscholar.org | nih.gov | nih.gov |
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are particularly useful for measuring biochemical parameters affected by pentoxifylline, such as oxidative stress. creative-enzymes.com Pentoxifylline has been shown to inhibit the generation of reactive oxygen species (ROS) and lipid peroxidation. nih.gov
Fluorometric techniques can be employed to measure these effects. For instance, the production of ROS can be assessed using fluorescent probes. These probes, such as dichlorodihydrofluorescein diacetate (H2DCFDA), are non-fluorescent until they are oxidized by ROS, at which point they become highly fluorescent. thermofisher.com The increase in fluorescence intensity is proportional to the amount of ROS produced. Similarly, lipid peroxidation can be quantified using fluorescent probes that react with lipid hydroperoxides, the products of oxidative damage to lipids. researchgate.net
In studies investigating the effects of pentoxifylline, fluorometric assays can be used to measure the reduction in ROS production or lipid peroxidation in the presence of the drug. For example, the effect of pentoxifylline on ROS generation by spermatozoa has been studied using a lucigenin chemiluminescent probe. nih.gov These assays are instrumental in elucidating the antioxidant and cytoprotective mechanisms of pentoxifylline.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Pentoxifylline | BL-191; PTX; Oxpentifylline |
| Acetonitrile | - |
| Acetic Acid | - |
| Phosphoric Acid | - |
| Dichloromethane | - |
| 2-propanol | - |
| Methanol | - |
| Dioxan | - |
| 7-(2'-chloroethyl)theophylline | - |
| Chloramphenicol | - |
| 1,2-naphthoquinone-4-sulphonate | NQS |
| Sodium Hydroxide | NaOH |
| Dichlorodihydrofluorescein diacetate | H2DCFDA |
Emerging Concepts and Future Research Directions for Pentoxifylline
Exploration of Specific Isoform Selectivity for Phosphodiesterase Inhibition
Pentoxifylline (B538998) is recognized as a competitive, non-selective phosphodiesterase (PDE) inhibitor. nih.govguidetopharmacology.orgcareacross.com This broad-spectrum inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which is thought to underlie many of its therapeutic effects. nih.govpatsnap.com However, the lack of selectivity is a significant area for future exploration. The standard explanation for pentoxifylline's action is its non-specific inhibition of cAMP phosphodiesterases, but this effect is typically observed in vitro at concentrations that are orders of magnitude higher than those found in clinical plasma levels. nih.gov This discrepancy suggests that its clinical efficacy may be mediated through other non-vascular mechanisms. nih.gov
Future research is progressively moving towards the development of isoform-specific PDE inhibitors to enhance therapeutic specificity and reduce potential off-target effects. nih.gov For pentoxifylline, this involves designing analogs with a higher affinity for particular PDE isoforms, such as PDE4, which is heavily involved in inflammatory pathways. patsnap.com Achieving isoform selectivity could lead to more potent and targeted therapeutic agents, potentially expanding the clinical applications of pentoxifylline-derived compounds while improving their benefit-risk profile. nih.gov
Investigation of Metabolite Activities (e.g., Lisofylline)
Upon administration, pentoxifylline is extensively metabolized, and several of its metabolites exhibit significant biological activity, sometimes achieving plasma concentrations several-fold higher than the parent compound. nih.govbmj.comavma.org One of the most studied active metabolites is lisofylline (LSF). wikipedia.orgnih.gov LSF is a synthetic small molecule with potent anti-inflammatory properties. wikipedia.org It works by inhibiting the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-1, IL-6), and IL-12. wikipedia.orgpatsnap.com
Research has shown that lisofylline can protect pancreatic β-cells from cytokine-mediated damage, improve mitochondrial function, and prevent the onset of type 1 diabetes in preclinical models. wikipedia.orgnih.gov It also mitigates cellular damage from oxidative stress by inhibiting lipid peroxidation. patsnap.com Despite these promising activities, studies have indicated that pentoxifylline is an inefficient prodrug for the delivery of lisofylline. nih.gov This highlights the need for future research to focus on lisofylline and other metabolites as standalone therapeutic agents, potentially offering a more direct and potent therapeutic effect for inflammatory and autoimmune conditions. wikipedia.orgpatsnap.com
| Activity | Pentoxifylline (PTX) | Lisofylline (LSF) |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α, IL-1β, IL-6, IL-8. nih.govnih.gov | Inhibits TNF-α, IL-1, IL-6, IL-12; blocks STAT-4 activation. wikipedia.orgpatsnap.com |
| Effect on Blood Rheology | Increases red blood cell flexibility, reduces blood viscosity. nih.govpatsnap.com | Less characterized for rheological effects. |
| Mitochondrial Function | Involved in apoptosis via mitochondrial pathways. nih.gov | Improves cellular mitochondrial function and metabolism. wikipedia.orgnih.gov |
| Diabetes Models | Not a primary focus. | Prevents type 1 diabetes in preclinical models, protects β-cells. wikipedia.orgnih.gov |
| Oxidative Stress | Acts as an antioxidant, reduces superoxide (B77818) anions. spandidos-publications.comnih.gov | Inhibits lipid peroxidation. patsnap.com |
Development of Novel Research Models to Mimic Complex Biological Systems
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complex in vivo environment have spurred the development of advanced research models. nih.gov Three-dimensional (3D) cell culture systems, such as spheroids and organoids, provide a more physiologically relevant context by mimicking the spatial architecture and microenvironment of tissues and tumors. nih.govfrontiersin.org
These 3D models are becoming indispensable for evaluating the efficacy of compounds like pentoxifylline. researchgate.netresearchgate.net For instance, studies using 3D spheroids of melanoma cells have been employed to investigate the effects of pentoxifylline on autophagy, a key cellular process in cancer. researchgate.netnih.gov These models allow for a better assessment of drug penetration, the impact of hypoxic gradients, and complex cell-cell interactions, which are critical factors in a solid tumor environment. frontiersin.orgnih.gov The hanging drop technique is one efficient, low-cost method for generating spheroids for such research. nih.gov The continued development and utilization of these sophisticated models will be crucial for accurately predicting the in vivo effects of pentoxifylline and its derivatives. nih.govnih.gov
Synergistic Effects with other Investigational Compounds in Preclinical Settings
A significant and expanding area of pentoxifylline research is its use in combination therapies, particularly in oncology. nih.gov Preclinical studies have consistently shown that pentoxifylline can act as a chemosensitizer and radiosensitizer, enhancing the efficacy of conventional cancer treatments. spandidos-publications.comoaepublish.com It has demonstrated synergistic or additive effects with a wide range of compounds.
For example, in combination with doxorubicin (B1662922) and bleomycin (B88199), pentoxifylline enhanced apoptosis in Hodgkin's disease cells. mdpi.com It has also shown synergy with simvastatin (B1681759) in promoting apoptosis in triple-negative breast cancer cells and with the anti-inflammatory drug sulindac (B1681787) in inhibiting sarcoma growth. spandidos-publications.comnih.gov Furthermore, pentoxifylline has been found to sensitize multidrug-resistant non-small cell lung cancer cells to various chemotherapeutic agents. oaepublish.comnih.gov These findings strongly support further preclinical investigation into novel combinations to exploit these synergistic interactions for improved therapeutic outcomes.
| Combination Agent | Cancer/Disease Model | Observed Synergistic/Additive Effect | Reference |
|---|---|---|---|
| MS-275 (HDAC Inhibitor) | Human Breast Cancer | Enhanced anti-proliferative and anti-angiogenic activity | nih.gov |
| Sulindac (NSAID) | L-1 Sarcoma (mice) | Inhibited tumor growth | nih.gov |
| Doxorubicin & Bleomycin | Hodgkin's Disease Cell Line | Enhanced apoptosis and caspase activity | mdpi.com |
| Simvastatin | Triple-Negative Breast Cancer Cells | Promoted apoptosis | spandidos-publications.com |
| Various Chemotherapies | Non-Small Cell Lung Cancer (MDR lines) | Increased therapeutic response and sensitization | oaepublish.com |
Advanced Molecular Imaging Techniques for Real-time Cellular Tracking
While direct real-time tracking of the pentoxifylline molecule at the cellular level remains a future challenge, advanced molecular imaging techniques are crucial for visualizing its downstream biological effects. Current methodologies provide significant insights into the compound's mechanism of action. For instance, immunofluorescence assays have been used to track changes in protein expression, such as p62, in 3D cell cultures following treatment with pentoxifylline. researchgate.netnih.gov
In larger systems, techniques like transcranial Doppler and single-photon emission computed tomography (SPECT) have been utilized to measure physiological responses, such as changes in cerebral blood flow. nih.gov At the molecular level, constant field gel electrophoresis has been applied to confirm that pentoxifylline inhibits DNA repair. nih.gov Future advancements could involve the development of fluorescently-tagged or radiolabeled pentoxifylline analogs. Such tools would enable researchers to directly visualize the drug's uptake, subcellular localization, and clearance in real-time, providing unprecedented insight into its pharmacokinetics and pharmacodynamics at the cellular level.
Computational Modeling and In Silico Studies for Mechanism Prediction
In silico approaches, including computational modeling and molecular docking, are becoming increasingly vital in modern drug discovery and development. mdpi.com These methods allow researchers to predict the interactions between a drug molecule and its biological targets, as well as to estimate its pharmacokinetic properties, before undertaking expensive and time-consuming laboratory synthesis and testing. researchgate.netmedpharmres.com
For pentoxifylline, in silico studies can be used to screen for potential new targets and to predict how structural modifications might affect its binding affinity and selectivity for specific PDE isoforms. researchgate.net For example, recent research on novel pyrazole (B372694) derivatives of pentoxifylline utilized molecular docking to evaluate their binding energy with the epidermal growth factor receptor (EGFR) and employed ADME (absorption, distribution, metabolism, and excretion) prediction servers to assess their drug-likeness. researchgate.net Such computational studies provide a rational basis for designing new compounds with improved therapeutic profiles and can help to elucidate the complex mechanisms underlying pentoxifylline's diverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
